molecular formula C7H4BrClO2 B1265923 3-Bromo-5-chlorobenzoic acid CAS No. 42860-02-6

3-Bromo-5-chlorobenzoic acid

Cat. No.: B1265923
CAS No.: 42860-02-6
M. Wt: 235.46 g/mol
InChI Key: PBRRUJWXRUGGAW-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrClO2 and its molecular weight is 235.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRRUJWXRUGGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275020
Record name 3-Bromo-5-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-02-6
Record name 3-Bromo-5-chlorobenzoic acid
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Record name 3-Bromo-5-chlorobenzoic acid
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Record name 3-Bromo-5-chlorobenzoic acid
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Foundational & Exploratory

3-Bromo-5-chlorobenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromo-5-chlorobenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid with significant applications in organic synthesis and medicinal chemistry. It is particularly valuable for researchers and professionals involved in drug discovery and development, serving as a key building block for various therapeutic agents.

The core structure of this compound consists of a benzene (B151609) ring substituted with a carboxyl group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively.

IUPAC Name: this compound[1]

Below is a two-dimensional representation of the chemical structure generated using the DOT language.

References

3-Bromo-5-chlorobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 3-Bromo-5-chlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, experimental protocols, and conceptual diagrams to support its application in research and development.

Core Chemical Data

Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 42860-02-6[1][2][3][4][5][6][7]
Molecular Weight 235.46 g/mol [1][2][3][4][8]
Molecular Formula C₇H₄BrClO₂[1][3][4][5][7][8]

Synthesis and Experimental Protocols

General Synthesis Protocol: Bromination of a Chlorobenzoic Acid Derivative

This protocol describes a general approach for the bromination of a substituted benzoic acid using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • Substituted chlorobenzoic acid

  • N-bromosuccinimide (NBS)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ethanol

  • Ice water

Procedure:

  • In a four-neck flask equipped with a thermometer and a stirrer, dissolve the starting chlorobenzoic acid in a mixture of sulfuric acid and dichloromethane.

  • Add N-bromosuccinimide to the reaction mixture.

  • Maintain the reaction temperature between 25-30°C and stir for a designated period (e.g., 1-2 hours) until the starting material is consumed, which can be monitored by techniques like TLC or HPLC.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and solvent ratios, may need to be optimized for the synthesis of this compound.

Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual experimental workflow and a hypothetical signaling pathway relevant to drug development professionals.

Experimental Workflow: Synthesis and Purification

This diagram outlines the key steps in a typical laboratory synthesis and purification process for a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Reagents Quenching Quenching Reaction->Quenching Stop Reaction Extraction Extraction Quenching->Extraction Work-up Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Isolation

A generalized workflow for chemical synthesis and purification.
Hypothetical Signaling Pathway Inhibition

As this compound is a potential building block in drug discovery, this diagram illustrates a hypothetical mechanism where a drug molecule, derived from such a precursor, inhibits a cellular signaling pathway.

G Drug_Molecule Drug_Molecule Receptor Receptor Drug_Molecule->Receptor Inhibits Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Leads to

Hypothetical inhibition of a signaling pathway by a drug molecule.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-5-chlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding and detailed experimental protocols for researchers to determine precise solubility values in their solvents of interest.

Qualitative Solubility Profile

This compound, an aromatic carboxylic acid, demonstrates a predictable solubility pattern based on its molecular structure. The presence of a polar carboxylic acid group alongside a largely non-polar halogenated benzene (B151609) ring imparts an amphiphilic character to the molecule. This structure governs its interaction with various organic solvents.

General solubility observations indicate that this compound exhibits a preference for polar organic solvents.[1] It is reported to be soluble in methanol.[1][2][3] Furthermore, it is described as having good solubility in polar protic solvents, a category that includes other alcohols like ethanol.[1] The acidic nature of the carboxylic group also implies solubility in basic aqueous solutions through salt formation. A structurally similar compound, 2-amino-3-bromo-5-chlorobenzoic acid, is noted to be slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[]

Based on the principles of "like dissolves like," the following qualitative estimations can be made:

  • High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF)) due to the potential for hydrogen bonding and dipole-dipole interactions with the carboxylic acid group.

  • Moderate to Low Solubility Expected: In less polar solvents such as esters (e.g., ethyl acetate) and ketones (e.g., acetone).

  • Poor Solubility Expected: In non-polar solvents like hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform), where the polar carboxylic acid group would have unfavorable interactions.

Quantitative Solubility Data

SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolAlcohol (Polar Protic)
EthanolAlcohol (Polar Protic)
AcetoneKetone (Polar Aprotic)
Ethyl AcetateEster (Polar Aprotic)
Tetrahydrofuran (THF)Ether (Polar Aprotic)
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar Aprotic)
N,N-Dimethylformamide (DMF)Amide (Polar Aprotic)
TolueneAromatic Hydrocarbon (Non-polar)
n-HexaneAliphatic Hydrocarbon (Non-polar)

Experimental Protocols for Solubility Determination

To empower researchers to ascertain precise solubility data, two detailed experimental methodologies are provided below: a qualitative to semi-quantitative approach and a more rigorous quantitative gravimetric method.

General Qualitative and Semi-Quantitative Solubility Assessment

This method is useful for rapid screening of suitable solvents for reactions, purification, or analysis.

Objective: To determine the approximate solubility of this compound in a variety of solvents and to classify it based on its solubility characteristics.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMSO, DMF, toluene, n-hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound, for instance, 10 mg, into a small test tube.

  • Solvent Addition: Add a measured volume of the selected solvent, for example, 1 mL, to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at room temperature.

  • Observation: Visually inspect the mixture to see if the solid has completely dissolved.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture in a water bath or on a heating block to observe the effect of temperature on solubility.

  • Classification: Based on the amount of solvent required to dissolve the solute, the solubility can be classified using terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination by the Gravimetric Method

This method provides accurate, quantitative solubility values.

Objective: To determine the precise solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Conical flask or sealed vial

  • Constant temperature water bath or shaker incubator

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask and place it in a constant temperature water bath or shaker incubator.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

    • Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary.

  • Drying and Weighing:

    • Once the solvent is completely removed, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

    • The solubility can then be expressed in grams per 100 mL ( g/100 mL) or converted to molarity (mol/L).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G start Start: Qualitative Solubility Assessment weigh_solid Weigh 10 mg of This compound start->weigh_solid add_solvent Add 1 mL of Organic Solvent weigh_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No classify_soluble Classify as 'Soluble' or 'Very Soluble' dissolved->classify_soluble classify_insoluble Classify as 'Slightly Soluble' or 'Insoluble' not_dissolved->classify_insoluble end End classify_soluble->end classify_insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

G start Start: Quantitative Gravimetric Solubility Determination prepare_slurry Prepare a slurry of excess solid in a known volume of solvent start->prepare_slurry equilibrate Equilibrate at constant temperature with agitation (24-48h) prepare_slurry->equilibrate filter_supernatant Filter a known volume of the supernatant equilibrate->filter_supernatant evaporate Evaporate the solvent from the filtered solution in a pre-weighed dish filter_supernatant->evaporate dry_residue Dry the solid residue to a constant weight evaporate->dry_residue weigh_residue Weigh the dried residue dry_residue->weigh_residue calculate Calculate Solubility (g/100 mL or mol/L) weigh_residue->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility by Gravimetric Method.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-chlorobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its core physicochemical data.

Core Physicochemical Data

This compound (CAS No: 42860-02-6) is a halogenated aromatic carboxylic acid. Its thermal properties are critical for its application in synthesis and material characterization. The melting and boiling points are key indicators of the compound's purity and thermal stability.

Summary of Thermal Properties

The experimentally determined and predicted thermal properties of this compound are summarized in the table below. It is important to note the slight variations in reported melting points across different suppliers and analytical sources, which can be attributed to differences in sample purity and experimental conditions.

PropertyValueNotes
Melting Point 190-192 °C[1][2]A relatively high melting point indicating strong intermolecular forces.
195-199 °C[3]
197 °C
Boiling Point 332.0 ± 27.0 °C[2][3]Predicted value at 760 mmHg.
332 °C[4]At 760 mmHg.

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Melting Point Determination via the Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[5] This method relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6][7]

  • Glass capillary tubes (one end sealed)[8]

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[5] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7][8] The sample should be packed to a height of 2-3 mm by gently tapping the sealed end of the tube on a hard surface.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7][8]

  • Initial Determination: Heat the sample rapidly to get an approximate melting point range.[6][7] This initial, rough measurement helps in setting the parameters for a more accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it rapidly to about 15-20°C below the approximate melting point.[8] Then, decrease the heating rate to 1-2°C per minute.[6][7]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6]

Boiling Point Determination via the Capillary Method (Siwoloboff's Method)

For determining the boiling point of a liquid, a modification of the capillary method is employed. This technique observes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9][10]

Apparatus:

  • Thiele tube or a beaker with heating oil (e.g., mineral oil)[9]

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a suitable high-boiling solvent into the small test tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end uppermost, into the liquid in the test tube.[9][11]

  • Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the heating bath (Thiele tube or oil bath), ensuring the heat is distributed evenly.[9]

  • Heating and Observation: Gently heat the apparatus.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

  • Boiling Point Recording: When a continuous and rapid stream of bubbles is observed, stop heating. The liquid will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.[9][10]

Logical Workflow for Thermal Property Determination

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.

G cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_prep Sample Preparation (Dry & Powdered) mp_load Load Capillary Tube (2-3 mm height) mp_prep->mp_load mp_initial Rapid Heating for Approximate MP mp_load->mp_initial mp_accurate Slow Heating (1-2°C/min) mp_initial->mp_accurate mp_observe Record Temperature Range (Onset to Complete Melting) mp_accurate->mp_observe end End: Report Physicochemical Data mp_observe->end bp_prep Sample Preparation (Liquid in Test Tube) bp_capillary Insert Inverted Sealed Capillary bp_prep->bp_capillary bp_heat Heat Sample & Observe Bubble Stream bp_capillary->bp_heat bp_cool Stop Heating & Cool bp_heat->bp_cool bp_observe Record Temperature at Liquid Entry into Capillary bp_cool->bp_observe bp_observe->end start Start: Obtain Pure Sample of this compound decision Determine Thermal Property start->decision decision->mp_prep Melting Point decision->bp_prep Boiling Point

Caption: Workflow for Melting and Boiling Point Determination.

References

Spectroscopic Analysis of 3-Bromo-5-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Bromo-5-chlorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound in public databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 3-bromobenzoic acid and 3-chlorobenzoic acid, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.1 - 8.3t (triplet)Aromatic H
~7.9 - 8.1t (triplet)Aromatic H
~7.7 - 7.9t (triplet)Aromatic H
>10br s (broad singlet)-COOH

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the six aromatic carbons.

Predicted Chemical Shift (δ, ppm) Assignment
~166Carbonyl C=O
~135Aromatic C-Cl
~133Aromatic C-H
~132Aromatic C-COOH
~130Aromatic C-H
~128Aromatic C-H
~122Aromatic C-Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100C-H stretch (aromatic)Aromatic Ring
~1700C=O stretchCarboxylic Acid
~1600, ~1475, ~1420C=C stretch (in-ring)Aromatic Ring
~1300C-O stretchCarboxylic Acid
~900O-H bend (out-of-plane)Carboxylic Acid
< 800C-Br, C-Cl stretchHalogens
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Predicted m/z Interpretation
234, 236, 238Molecular ion peak cluster [M]⁺, [M+2]⁺, [M+4]⁺
189, 191, 193Fragment ion from loss of -COOH
155, 157Fragment ion from loss of -Br
120Fragment ion from loss of -Br and -Cl

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved. If necessary, filter the solution to remove any particulate matter.[2]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. The number of scans will depend on the sample concentration.

  • Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid in a volatile solvent.[3] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Data Acquisition : Place the KBr pellet or the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plate) is usually recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

  • Ionization : The sample is vaporized and then ionized. Electron ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[4][5]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).[4]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR ¹H NMR Data (Proton Environment) NMR->H_NMR C_NMR ¹³C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight & Formula) MS->MS_Data Data_Integration Data Integration & Interpretation H_NMR->Data_Integration C_NMR->Data_Integration IR_Data->Data_Integration MS_Data->Data_Integration Structure_Elucidation Structure Confirmation Data_Integration->Structure_Elucidation

Spectroscopic Analysis Workflow Diagram

References

Synthesis of 3-Bromo-5-chlorobenzoic Acid from p-Iodoaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-bromo-5-chlorobenzoic acid, a valuable building block in medicinal chemistry and drug development, starting from p-iodoaniline. Due to the substitution pattern of the starting material, a direct and regioselective synthesis is challenging. The proposed route involves a series of well-established organic transformations to achieve the desired product.

Synthetic Strategy Overview

The synthesis of this compound from p-iodoaniline requires a strategic sequence of reactions to install the bromo and chloro substituents at the meta positions relative to the carboxylic acid group, while managing the directing effects of the functional groups present in the intermediates. The proposed pathway involves the initial conversion of the amino group of p-iodoaniline to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the corresponding benzoic acid. Subsequent halogenation steps, directed by the existing substituents, and a final deiodination step yield the target molecule.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data, where available from analogous reactions in the literature, are summarized for clarity.

Step 1: Synthesis of 4-Iodobenzonitrile (B145841)

The first step involves the conversion of the primary aromatic amine of p-iodoaniline to a nitrile group through a diazotization reaction followed by a copper-catalyzed cyanation (Sandmeyer reaction).[1][2][3]

Experimental Protocol:

  • Diazotization: In a flask equipped with a mechanical stirrer, dissolve p-iodoaniline in a suitable acidic solution (e.g., aqueous HCl or H2SO4). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO2) in water, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN). Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. An evolution of nitrogen gas should be observed.[4][5]

  • Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-iodobenzonitrile can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative)

ParameterValueReference
Starting Materialp-Iodoaniline-
Key ReagentsNaNO2, HCl, CuCN, KCN[1][2]
SolventWater, Organic Solvent for extraction-
Reaction Temperature0-5 °C (diazotization), 0-60 °C (cyanation)[3]
Typical Yield70-85% (based on analogous reactions)-
Step 2: Synthesis of 4-Iodobenzoic Acid

The nitrile group of 4-iodobenzonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Protocol:

  • Hydrolysis: To a round-bottom flask, add 4-iodobenzonitrile and an excess of an aqueous acid (e.g., 50% H2SO4) or base (e.g., 10% NaOH). Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: If acidic hydrolysis is used, cool the reaction mixture and pour it into ice water. The product will precipitate and can be collected by filtration. If basic hydrolysis is used, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The crude 4-iodobenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[1]

Quantitative Data (Illustrative)

ParameterValueReference
Starting Material4-Iodobenzonitrile-
Key ReagentsH2SO4 or NaOH, HCl[1]
SolventWater-
Reaction TemperatureReflux-
Typical Yield>90%-
Step 3: Synthesis of 3-Bromo-4-iodobenzoic Acid

The next step is the regioselective bromination of 4-iodobenzoic acid. The carboxylic acid group is a meta-director, while the iodine atom is an ortho-, para-director. Both groups direct the incoming electrophile to the 3- and 5-positions.

Experimental Protocol:

  • Bromination: Dissolve 4-iodobenzoic acid in a suitable solvent such as glacial acetic acid. Add a brominating agent, such as elemental bromine (Br2), in the presence of a Lewis acid catalyst (e.g., FeBr3) or an oxidizing agent to generate the electrophile. Heat the mixture gently if necessary to promote the reaction. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench any excess bromine. The product will precipitate and can be collected by filtration. The crude 3-bromo-4-iodobenzoic acid can be purified by recrystallization.

Quantitative Data (Illustrative)

ParameterValueReference
Starting Material4-Iodobenzoic Acid-
Key ReagentsBr2, FeBr3 (catalyst)-
SolventGlacial Acetic Acid-
Reaction TemperatureRoom temperature to gentle heating-
Typical YieldModerate to good (regioselectivity dependent)-
Step 4: Synthesis of 3-Bromo-5-chloro-4-iodobenzoic Acid

Subsequent chlorination of 3-bromo-4-iodobenzoic acid will introduce a chlorine atom at the remaining activated position (position 5).

Experimental Protocol:

  • Chlorination: Dissolve 3-bromo-4-iodobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid. Use a chlorinating agent like chlorine gas (Cl2) with a Lewis acid catalyst (e.g., FeCl3) or N-chlorosuccinimide (NCS). The reaction may require heating.

  • Work-up and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent can be used for purification.

Quantitative Data (Illustrative)

ParameterValueReference
Starting Material3-Bromo-4-iodobenzoic Acid-
Key ReagentsCl2, FeCl3 or NCS-
SolventAcetic Acid, Sulfuric Acid-
Reaction TemperatureElevated temperature-
Typical YieldModerate-
Step 5: Synthesis of this compound

The final step is the reductive deiodination to remove the iodine atom, yielding the target molecule.

Experimental Protocol:

  • Deiodination: Dissolve 3-bromo-5-chloro-4-iodobenzoic acid in a suitable solvent. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst), or by using a reducing agent like hypophosphorous acid in the presence of a radical initiator.

  • Work-up and Purification: The work-up procedure will depend on the chosen reduction method. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. For other methods, an extractive work-up may be necessary. The final product, this compound, can be purified by recrystallization.

Quantitative Data (Illustrative)

ParameterValueReference
Starting Material3-Bromo-5-chloro-4-iodobenzoic Acid-
Key ReagentsH2/Pd catalyst or H3PO2-
SolventVaries with method-
Reaction TemperatureRoom temperature to elevated temperature-
Typical YieldGood to excellent-

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from p-iodoaniline to this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Bromination cluster_step4 Step 4: Chlorination cluster_step5 Step 5: Deiodination p_iodoaniline p-Iodoaniline iodobenzonitrile 4-Iodobenzonitrile p_iodoaniline->iodobenzonitrile NaNO2, HCl CuCN, KCN iodobenzoic_acid 4-Iodobenzoic Acid iodobenzonitrile->iodobenzoic_acid H2SO4, H2O reflux bromo_iodobenzoic_acid 3-Bromo-4-iodobenzoic Acid iodobenzoic_acid->bromo_iodobenzoic_acid Br2, FeBr3 bromo_chloro_iodobenzoic_acid 3-Bromo-5-chloro-4-iodobenzoic Acid bromo_iodobenzoic_acid->bromo_chloro_iodobenzoic_acid Cl2, FeCl3 final_product This compound bromo_chloro_iodobenzoic_acid->final_product H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Concluding Remarks

The synthesis of this compound from p-iodoaniline presents a significant synthetic challenge due to the directing effects of the substituents. The proposed multi-step pathway, while potentially requiring optimization at each stage, is based on established and reliable organic transformations. This guide provides a foundational framework for researchers and scientists to develop a practical and efficient synthesis of this important chemical intermediate. Further experimental validation is necessary to determine the optimal reaction conditions and overall yield of this synthetic route.

References

The Impact of Bromo and Chloro Substituents on the Acidity of Benzoic Acid: An In-depth Analysis of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electron-withdrawing effects of bromo and chloro substituents on the acidity of the benzoic acid scaffold, with a specific focus on 3-Bromo-5-chlorobenzoic acid. The electronic properties of halogen substituents, including their inductive and resonance effects, are discussed in the context of the Hammett equation. This guide presents relevant quantitative data, detailed experimental protocols for the determination of acidity, and a plausible synthetic route. The synergistic impact of meta-positioned bromo and chloro groups on the ionization of the carboxylic acid functional group is elucidated, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Substituted benzoic acids are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. The electronic nature of substituents on the aromatic ring plays a pivotal role in modulating this acidity. This compound serves as an exemplary case study for understanding the cumulative electron-withdrawing effects of two distinct halogen atoms positioned meta to the carboxylic acid group. This guide will delve into the theoretical underpinnings of these effects and provide practical information for the scientific community.

Theoretical Background: Inductive and Resonance Effects

The influence of the bromo and chloro substituents on the acidity of the benzoic acid ring can be rationalized by considering two primary electronic effects:

  • Inductive Effect (-I): Both bromine and chlorine are highly electronegative atoms. Consequently, they exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This effect is distance-dependent and serves to polarize the molecule.

  • Resonance Effect (+M): The halogen atoms possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect opposes the inductive effect. However, for halogens, the inductive effect is significantly stronger and dominates their overall electronic influence on the acidity of benzoic acid.

In this compound, both substituents are in the meta position relative to the carboxyl group. From this position, the resonance effect on the carboxyl group is minimal, and the electron-withdrawing inductive effect is the predominant factor influencing acidity.

Quantitative Analysis of Substituent Effects

The electronic impact of substituents on the acidity of benzoic acid can be quantitatively assessed using the Hammett equation:

log(K/K₀) = σρ

Where:

  • K is the acid dissociation constant of the substituted benzoic acid.

  • K₀ is the acid dissociation constant of benzoic acid.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is defined as 1 for the dissociation of benzoic acids in water at 25°C.

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The cumulative effect of multiple substituents can often be approximated by the sum of their individual σ constants.

CompoundpKaHammett Constant (σ_meta)
Benzoic Acid4.200.00
3-Bromobenzoic Acid3.810.39
3-Chlorobenzoic Acid3.830.37
This compound ~3.44 (Predicted) Σσ_meta ≈ 0.76

The positive Hammett constants for meta-bromo and meta-chloro substituents confirm their electron-withdrawing nature.[1] The additive effect of these two substituents in this compound is expected to significantly increase its acidity, resulting in a lower pKa value compared to benzoic acid and the monosubstituted derivatives. This increased acidity is a direct consequence of the stabilization of the resulting carboxylate anion by the inductive effects of the two halogen atoms.

Visualization of Electronic Effects and Experimental Workflow

Inductive Effects in 3-Bromo-5-chlorobenzoate

Inductive Electron Withdrawal in 3-Bromo-5-chlorobenzoate cluster_benzoate 3-Bromo-5-chlorobenzoate Anion cluster_effects Electronic Effects C1 C C2 C C_carboxyl C C1->C_carboxyl C3 C C4 C Br Br C3->Br C5 C C6 C Cl Cl C5->Cl O1_carboxyl O- C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl Br->C3 Cl->C5 Inductive_Br -I Effect (Br) Stabilization Stabilization of Negative Charge Inductive_Br->Stabilization Inductive_Cl -I Effect (Cl) Inductive_Cl->Stabilization Stabilization->O1_carboxyl G start Start prep_sample Prepare Analyte Solution (e.g., 1 mM this compound) in a suitable solvent (e.g., water/ethanol mixture) start->prep_sample calibrate Calibrate pH Meter using standard buffers (pH 4, 7, 10) prep_sample->calibrate setup Setup Titration Vessel with magnetic stirrer and calibrated pH electrode calibrate->setup titration Titrate with Standardized Base (e.g., 0.1 M NaOH) Record pH vs. volume of titrant setup->titration plot Plot Titration Curve (pH vs. Volume of NaOH) titration->plot determine_ep Determine Equivalence Point (inflection point of the curve) plot->determine_ep determine_pka Calculate pKa (pH at half-equivalence point) determine_ep->determine_pka end End determine_pka->end

References

Commercial Sourcing and Technical Guide: 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, pricing, and key experimental protocols related to 3-Bromo-5-chlorobenzoic acid (CAS No. 42860-02-6). This information is intended to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and quality control methodologies.

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound in different purities and quantities. The following tables summarize the available data for easy comparison.

Table 1: Commercial Suppliers of this compound

SupplierPurityNotes
Simson Pharma LimitedHigh QualityAccompanied by Certificate of Analysis.
CP Lab Chemicalsmin 98%For professional manufacturing, research, and industrial use only.
FINETECH INDUSTRY LIMITEDHigh QualityCustom synthesis and bulk quantities available.
Hemant BioscienceMedicine GradeMinimum order quantity of 50 Kilograms.
Strem Chemicalsmin 99%Offers volume discounts.
AOBChem97%-
Aladdin Scientificmin 98%-
Tokyo Chemical Industry (TCI)>98.0% (GC)-
Sigma-Aldrich97%-
Santa Cruz Biotechnology-For research use only.
BLD Pharm-Sealed in dry, room temperature storage.

Table 2: Price Comparison for this compound

Supplier1g10g25g100g500g
Strem Chemicals---$128.00$512.00
AOBChemInquireInquireInquire$98.00-
Aladdin Scientific---$1,286.01-
Ambeed-$20.00$40.00--
Reagentia€98.84€123.56€185.34--

Note: Prices are subject to change and may not include shipping and handling fees. "Inquire" indicates that pricing is available upon request from the supplier.

Experimental Protocols

Synthesis of this compound (Adapted Method)

This procedure is based on the bromination of a substituted benzoic acid, a common method for synthesizing halogenated aromatic compounds.

Materials:

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chlorobenzoic acid in a mixture of concentrated sulfuric acid and dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) to the reaction mixture portion-wise, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Separate the organic layer and wash it with water, followed by a saturated sodium thiosulfate (B1220275) solution to remove any unreacted bromine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from methanol or ethanol to yield pure this compound.

Quality Control Methods

A Certificate of Analysis for compounds like this compound typically includes data from the following analytical techniques to confirm its identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A major peak corresponding to this compound, with the area of this peak relative to the total area of all peaks indicating the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: The spectrum should show distinct peaks corresponding to the aromatic protons. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic and carboxylic acid carbons.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Ionization Method: Electrospray ionization (ESI) is commonly used.

  • Expected Result: The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ that corresponds to the calculated molecular weight of this compound (235.46 g/mol ). The isotopic pattern should also be consistent with the presence of one bromine and one chlorine atom.

Visualizations

The following diagrams illustrate the logical workflow for sourcing this compound.

start Identify Need for This compound search Search for Commercial Suppliers start->search compare Compare Suppliers: - Purity - Price - Availability - Lead Time search->compare select Select Optimal Supplier compare->select request_quote Request Quotation (for bulk orders) select->request_quote Bulk Quantity? place_order Place Order select->place_order Standard Quantity request_quote->place_order receive Receive and Verify Shipment - Certificate of Analysis - In-house QC place_order->receive end Material Ready for Research/ Development receive->end

Caption: Workflow for Sourcing this compound.

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-chlorobenzoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-5-chlorobenzoic acid as a versatile precursor in the synthesis of pharmacologically active compounds. This document outlines key synthetic transformations, including Suzuki-Miyaura coupling and amide bond formation, providing detailed experimental protocols. The information herein is intended to guide researchers in the strategic use of this building block for the development of novel therapeutics, particularly in the areas of metabolic diseases.

While its isomer, 5-bromo-2-chlorobenzoic acid, is a well-documented precursor for SGLT2 inhibitors like Dapagliflozin and Empagliflozin, this compound presents an opportunity for the synthesis of novel analogs and other biologically active molecules.[1][2]

Key Synthetic Applications

This compound serves as a valuable starting material for introducing a substituted phenyl ring into a target molecule. The bromine and chlorine atoms provide distinct reactivity, allowing for selective functionalization. The carboxylic acid moiety is readily converted into a variety of functional groups, most notably amides, through standard coupling reactions.

Two of the most powerful and widely used transformations involving this precursor are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. This reaction is fundamental in constructing the core scaffolds of many pharmaceutical agents.[3][4]

  • Amide Bond Formation: For coupling with a wide range of amines to produce a diverse library of amide derivatives. The amide bond is a critical functional group in a vast number of biologically active molecules.[5]

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.[3][4][5]

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Carboxylic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas three times.

  • The palladium catalyst (0.03-0.05 mmol) is added under the inert atmosphere.

  • A degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) is added via syringe.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl carboxylic acid.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid3-Chloro-5-phenylbenzoic acid85-95
24-Methoxyphenylboronic acid3-Chloro-5-(4-methoxyphenyl)benzoic acid80-90
34-Fluorophenylboronic acid3-Chloro-5-(4-fluorophenyl)benzoic acid82-92
4Thiophene-2-boronic acid3-Chloro-5-(thiophen-2-yl)benzoic acid75-85

Yields are illustrative and based on reactions with similar substrates. Optimization may be required for specific arylboronic acids.

Amide Bond Formation via Coupling Reagents

This protocol provides a general procedure for the synthesis of amides from this compound and a primary or secondary amine using a coupling reagent.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • Coupling reagent (e.g., HATU, 1.1 equivalents)

  • Non-nucleophilic base (e.g., DIPEA, 2-3 equivalents)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the anhydrous solvent (e.g., DMF).

  • Add the amine (1.1 mmol) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.5 mmol).

  • Add the coupling reagent (e.g., HATU, 1.1 mmol) portion-wise to the stirred solution at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the pure amide.

Data Presentation: Amide Bond Formation

EntryAmine PartnerProductTypical Yield (%)
1BenzylamineN-Benzyl-3-bromo-5-chlorobenzamide90-98
2Morpholine(3-Bromo-5-chlorophenyl)(morpholino)methanone88-96
3AnilineN-Phenyl-3-bromo-5-chlorobenzamide85-95
4(S)-(-)-α-MethylbenzylamineN-((S)-1-Phenylethyl)-3-bromo-5-chlorobenzamide87-97

Yields are illustrative and based on established amide coupling methodologies. Optimization may be required for specific amines.

Application in the Synthesis of SGLT2 Inhibitor Analogs

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. The core structure of many SGLT2 inhibitors features a C-aryl glucoside. This compound is a potential precursor for the synthesis of novel SGLT2 inhibitor analogs. A plausible synthetic pathway is outlined below.

SGLT2_inhibitor_synthesis A This compound B 3-Bromo-5-chlorobenzoyl chloride A->B SOCl₂ or (COCl)₂ C (3-Bromo-5-chlorophenyl)(4-ethoxyphenyl)methanone B->C Phenetole, AlCl₃ (Friedel-Crafts Acylation) D 1-(3-Bromo-5-chlorobenzyl)-4-ethoxybenzene C->D Reduction (e.g., Et₃SiH, BF₃·OEt₂) E C-Aryl Glucoside Precursor D->E Protected Gluconolactone, n-BuLi F SGLT2 Inhibitor Analog E->F Deprotection & Reduction

Caption: Proposed synthetic pathway to an SGLT2 inhibitor analog.

Visualization of Experimental Workflows

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in flask B Evacuate and backfill with inert gas (3x) A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Heat to 80-100 °C with stirring D->E F Monitor by TLC or LC-MS E->F G Cool to RT and dilute with EtOAc F->G H Wash with water and brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Amide Bond Formation Workflow

The following diagram illustrates the general workflow for amide bond formation.

Amide_Workflow cluster_prep_amide Reaction Setup cluster_reaction_amide Reaction cluster_workup_amide Work-up and Purification A_amide Dissolve this compound and amine in anhydrous solvent B_amide Add non-nucleophilic base (e.g., DIPEA) A_amide->B_amide C_amide Add coupling reagent (e.g., HATU) B_amide->C_amide D_amide Stir at room temperature C_amide->D_amide E_amide Monitor by TLC or LC-MS D_amide->E_amide F_amide Dilute with EtOAc E_amide->F_amide G_amide Wash with aq. NaHCO₃, water, and brine F_amide->G_amide H_amide Dry, filter, and concentrate G_amide->H_amide I_amide Purify by column chromatography H_amide->I_amide

Caption: General workflow for amide bond formation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this building block in their drug discovery and development programs. The strategic application of modern synthetic methodologies, such as Suzuki-Miyaura coupling and amide bond formation, will undoubtedly lead to the discovery of novel and potent pharmacologically active compounds.

References

3-Bromo-5-chlorobenzoic Acid: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzoic acid is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its disubstituted aromatic ring, featuring both a bromine and a chlorine atom, offers orthogonal reactivity, allowing for selective functionalization through a variety of cross-coupling and derivatization reactions. The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, and other transformations. This unique combination of functional groups makes this compound a key starting material for the synthesis of a diverse range of complex molecules with significant biological activities.

These application notes provide an overview of the utility of this compound in the synthesis of several classes of therapeutic agents, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1][2] Detailed protocols for key transformations, quantitative data from representative reactions, and visualizations of synthetic workflows and biological pathways are presented to guide researchers in leveraging this important building block for their own discovery programs.

Key Applications and Synthetic Strategies

This compound serves as a crucial intermediate in the synthesis of a variety of complex molecules, including:

  • SGLT2 Inhibitors: As a precursor to key intermediates for drugs like Dapagliflozin, which are used to treat type 2 diabetes.[1][2]

  • Phosphodiesterase 4 (PDE4) Inhibitors: Utilized in the synthesis of compounds targeting inflammatory conditions.[1]

  • Cholinergic Receptor Modulators: Employed as a starting material for molecules that modulate the activity of cholinergic receptors.[1]

The primary synthetic transformations involving this compound include:

  • Friedel-Crafts Acylation: A fundamental reaction to form a carbon-carbon bond between the benzoic acid (after conversion to its acyl chloride) and another aromatic ring.

  • Amide Bond Formation: Coupling of the carboxylic acid with various amines to introduce diverse functionalities.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with boronic acids to form biaryl structures.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound and its derivatives.

Table 1: Friedel-Crafts Acylation for SGLT2 Inhibitor Intermediate Synthesis

Acylating Agent PrecursorAreneCatalystSolventTemp (°C)Time (h)ProductYield (%)
5-Bromo-2-chlorobenzoic acidPhenetole (B1680304)AlCl₃Dichloromethane (B109758)0-101(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855)60.4
5-Bromo-2-chlorobenzoyl chloridePhenetoleFeCl₃Dichloromethane14.75(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone91.4

Table 2: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Various Arylboronic Acids

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.53-Phenylbenzoic acid97
4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.53-(p-Tolyl)benzoic acid95
4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.53-(4-Methoxyphenyl)benzoic acid99
4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.53-(4-Fluorophenyl)benzoic acid89

Experimental Protocols

Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation

This protocol details the synthesis of a key intermediate for SGLT2 inhibitors.

Step 1: Formation of 5-Bromo-2-chlorobenzoyl Chloride

  • To a 250 mL three-necked flask, add 5-bromo-2-chlorobenzoic acid (15 g, 0.064 mol), dichloromethane (100 mL), and N,N-dimethylformamide (0.5 mL).

  • Stir the mixture to ensure homogeneity.

  • At 20-30°C, add oxalyl chloride (8.1 g, 0.064 mol) dropwise to the stirred mixture.

  • Continue stirring at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure at 35-45°C until dry to obtain the crude 5-bromo-2-chlorobenzoyl chloride.

Step 2: Friedel-Crafts Acylation

  • Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in dichloromethane (50 mL).

  • In a separate 250 mL three-necked flask, add phenetole (7.8 g, 0.064 mol) and dichloromethane (50 mL).

  • Cool the phenetole solution to -5°C.

  • Add aluminum trichloride (B1173362) (8.9 g, 0.067 mol) in three portions to the cooled mixture and stir at -5°C for 30 minutes.

  • Add the 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.

  • Warm the resulting mixture to 0-10°C and stir for 1 hour.

  • Quench the reaction by adding 50 mL of water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer and purify the crude product by recrystallization from ethanol (B145695) to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

Protocol 2: General Procedure for Amide Bond Formation using EDC/HOBt

This protocol describes a general method for coupling this compound with a primary or secondary amine.

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M).

  • Add the desired amine (1.1 eq.), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling in Water at Room Temperature

This protocol provides an environmentally friendly method for the Suzuki coupling of this compound.

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Monitor the reaction progress by TLC. A precipitate of the product will form upon completion.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the pure biaryl carboxylic acid.

Visualizations

Logical Relationship of this compound as a Building Block

logical_relationship cluster_reactions Key Synthetic Transformations cluster_products Complex Molecule Classes start 3-Bromo-5-chlorobenzoic Acid friedel Friedel-Crafts Acylation start->friedel 1. Acyl Chloride Formation 2. Reaction with Arene amide Amide Bond Formation start->amide Amine Coupling suzuki Suzuki-Miyaura Coupling start->suzuki Pd-catalyzed C-C Coupling sglt2 SGLT2 Inhibitors friedel->sglt2 pde4 PDE4 Inhibitors amide->pde4 cholinergic Cholinergic Receptor Modulators suzuki->cholinergic experimental_workflow start Start step1 Formation of Acyl Chloride from This compound start->step1 step2 Friedel-Crafts Acylation with Phenetole and AlCl3 step1->step2 workup Aqueous Workup and Extraction step2->workup purification Purification by Recrystallization workup->purification product Final Product: SGLT2 Intermediate purification->product signaling_pathway sglt2_inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) sglt2 SGLT2 in Proximal Tubule sglt2_inhibitor->sglt2 inhibits glucose_reabsorption Glucose Reabsorption sglt2_inhibitor->glucose_reabsorption natriuresis Increased Sodium Excretion (Natriuresis) sglt2_inhibitor->natriuresis sglt2->glucose_reabsorption mediates glucosuria Increased Urinary Glucose Excretion glucose_reabsorption->glucosuria leads to blood_glucose Lowered Blood Glucose Levels glucosuria->blood_glucose cardiac_renal Cardiovascular and Renal Protection blood_glucose->cardiac_renal blood_pressure Reduced Blood Pressure natriuresis->blood_pressure blood_pressure->cardiac_renal

References

Applications of 3-Bromo-5-chlorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorobenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its disubstituted phenyl ring provides a rigid scaffold that can be strategically functionalized to generate diverse libraries of compounds for drug discovery. The presence of orthogonal halogen atoms (bromine and chlorine) and a carboxylic acid moiety allows for selective chemical modifications, making it an attractive starting material for the synthesis of potent and selective modulators of various biological targets. This document provides detailed application notes on the use of this compound in the development of P2Y14 receptor antagonists, including experimental protocols and an overview of the relevant signaling pathways.

Application: Development of P2Y14 Receptor Antagonists for Inflammatory Diseases

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars. It is primarily expressed on immune cells and has been implicated in inflammatory processes. Antagonists of the P2Y14 receptor are therefore of significant interest for the treatment of inflammatory diseases such as gout and acute lung injury. This compound serves as a key starting material for the synthesis of a novel class of potent 3-amide-5-aryl benzoic acid derivatives that act as P2Y14 receptor antagonists.

Data Presentation: In Vitro Activity of P2Y14R Antagonists

The following table summarizes the in vitro antagonist activity of a series of 3-amide-5-aryl benzoic acid derivatives at the human P2Y14 receptor. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.

Compound IDR Group (at 5-position)IC50 (nM)[1]
11a 4-methylphenyl15.3
11b 4-ethylphenyl8.76
11c 4-fluorophenyl21.5
11d 4-chlorophenyl11.2
11e 4-bromophenyl9.87
11f 4-(trifluoromethyl)phenyl7.54
11g 4-methoxyphenyl32.1
11h 3-methylphenyl25.6
11i 3-chlorophenyl18.9
11j 2-methylphenyl45.2
11k 2-chlorophenyl38.7
11l phenyl29.8
11m 4-tert-butylphenyl2.18

Experimental Protocols

General Synthesis of 3-Amide-5-Aryl Benzoic Acid Derivatives

The synthesis of the 3-amide-5-aryl benzoic acid derivatives from this compound involves a multi-step sequence. A generalized synthetic scheme is presented below, based on standard organic chemistry transformations.

Step 1: Suzuki-Miyaura Coupling.

This reaction introduces the aryl group at the 3-position of the benzoic acid scaffold.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

  • Protocol:

    • To a round-bottom flask, add this compound, the corresponding arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Add the palladium catalyst to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the 3-aryl-5-chlorobenzoic acid intermediate.

Step 2: Nitration.

Introduction of a nitro group at the 5-position, which will be later reduced to an amine for amidation.

  • Materials:

    • 3-Aryl-5-chlorobenzoic acid (1.0 equiv)

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Protocol:

    • Dissolve the 3-aryl-5-chlorobenzoic acid in concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the 3-aryl-5-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group.

Conversion of the nitro group to an amine.

  • Materials:

    • 3-Aryl-5-nitrobenzoic acid (1.0 equiv)

    • Reducing agent (e.g., SnCl₂·2H₂O in ethanol, or H₂ gas with Pd/C catalyst in methanol)

  • Protocol (using SnCl₂·2H₂O):

    • Suspend the 3-aryl-5-nitrobenzoic acid in ethanol.

    • Add an excess of SnCl₂·2H₂O.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction and neutralize with a saturated solution of NaHCO₃.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3-amino-5-arylbenzoic acid.

Step 4: Amide Coupling.

Formation of the final amide product.

  • Materials:

    • 3-Amino-5-arylbenzoic acid (1.0 equiv)

    • Desired carboxylic acid or acyl chloride (1.1 equiv)

    • Coupling agent (e.g., HATU, HBTU) or a base (if using an acyl chloride)

    • Solvent (e.g., DMF, DCM)

  • Protocol (using HATU):

    • Dissolve the 3-amino-5-arylbenzoic acid and the carboxylic acid in DMF.

    • Add HATU and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final 3-amide-5-aryl benzoic acid derivative.

In Vitro P2Y14 Receptor Antagonist Assay (Calcium Mobilization)

This protocol describes a general method for determining the antagonist activity of compounds at the P2Y14 receptor using a calcium mobilization assay in a recombinant cell line.

  • Materials:

    • HEK293 cells stably co-expressing the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well black, clear-bottom cell culture plates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • P2Y14 receptor agonist (e.g., UDP-glucose).

    • Test compounds (3-amide-5-aryl benzoic acid derivatives).

    • Fluorescence plate reader with automated injection capabilities.

  • Protocol:

    • Cell Plating: Seed the HEK293-P2Y14R-Gα16 cells into 96-well plates and culture overnight to allow for cell attachment.

    • Dye Loading: Remove the culture medium and add the Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

    • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject the P2Y14 receptor agonist (at a concentration that elicits ~80% of the maximal response, EC₈₀) into each well.

    • Data Analysis: Record the fluorescence intensity over time. The antagonist effect is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki nitration Nitration suzuki->nitration reduction Nitro Reduction nitration->reduction amidation Amide Coupling (with R-COOH) reduction->amidation product 3-Amide-5-aryl Benzoic Acid Derivative amidation->product

Caption: Synthetic workflow for 3-amide-5-aryl benzoic acid derivatives.

G cluster_pathway P2Y14R-Mediated NLRP3 Inflammasome Activation UDP_glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Gi Gi/o Protein P2Y14R->Gi antagonist 3-Amide-5-aryl Benzoic Acid (Antagonist) antagonist->P2Y14R AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP NLRP3_priming NLRP3 Priming (Transcription) cAMP->NLRP3_priming inhibition NLRP3_activation NLRP3 Inflammasome Activation NLRP3_priming->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: P2Y14R signaling pathway leading to NLRP3 inflammasome activation.

References

The Role of 3-Bromo-5-chlorobenzoic Acid in the Synthesis of Phosphodiesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the use of 3-Bromo-5-chlorobenzoic acid as a key starting material in the synthesis of phosphodiesterase (PDE) inhibitors. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of novel PDE inhibitors, with a particular focus on targeting phosphodiesterase 4 (PDE4).

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target for a range of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][4][5][6] Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), culminating in a downstream anti-inflammatory response.[1][3]

This compound is a versatile building block in medicinal chemistry. Its di-halogenated phenyl ring provides a scaffold that can be strategically functionalized to interact with the active site of PDE enzymes. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in many PDE inhibitors.

Data Presentation

While specific IC50 data for the direct amide derivative, 3-Bromo-5-chlorobenzamide, against PDE subtypes is not extensively available in publicly accessible literature, the following table presents IC50 values for structurally related benzamide (B126) and other PDE4 inhibitors to provide a comparative context for researchers aiming to develop novel compounds from this compound.

CompoundTarget PDEIC50 (nM)Notes
RoflumilastPDE4 (pan-inhibitor)0.2 - 4.3 (for various splice variants)[7]Approved for the treatment of severe COPD.[8]
ApremilastPDE4 (pan-inhibitor)~74[7]Approved for the treatment of psoriasis and psoriatic arthritis.[8]
CrisaborolePDE4 (pan-inhibitor)490[9]A non-steroidal topical treatment for atopic dermatitis.[8]
A33 (selective PDE4B Inhibitor)PDE4B27[7]Demonstrates over 50-fold selectivity for PDE4B over PDE4D.[7]
Pde4B-IN-3PDE4B940[7]A known inhibitor of the PDE4B subtype.[7]

Experimental Protocols

The synthesis of PDE inhibitors from this compound typically involves the formation of an amide bond. Below are detailed protocols for key experimental steps.

Protocol 1: Synthesis of 3-Bromo-5-chlorobenzoyl chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative, a key intermediate for amide synthesis.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete (typically 1-3 hours), remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-5-chlorobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of 3-Bromo-5-chlorobenzamide

This protocol details the formation of the primary amide from the corresponding acid chloride.

Materials:

Procedure:

  • Dissolve the crude 3-Bromo-5-chlorobenzoyl chloride in an appropriate organic solvent like ethyl acetate.

  • In a separate flask, cool concentrated ammonium hydroxide in an ice bath.

  • Slowly add the solution of 3-Bromo-5-chlorobenzoyl chloride to the cold ammonium hydroxide with vigorous stirring.

  • Continue stirring for approximately 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-5-chlorobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: General Amide Coupling using HATU

For the synthesis of more complex amide derivatives, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.

Materials:

  • This compound

  • Desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against PDE4 enzymes.

Principle: This assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled cAMP analog (tracer). When the tracer is hydrolyzed by PDE4, it is no longer bound by a specific antibody, leading to a decrease in FP. Inhibitors of PDE4 will prevent this hydrolysis, thus maintaining a high FP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B)

  • PDE assay buffer

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Binding agent (e.g., anti-cAMP antibody)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then further dilute in assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of the microplate. Include wells for positive control (a known PDE4 inhibitor like roflumilast) and negative control (DMSO vehicle).

  • Enzyme Addition: Add the diluted PDE4 enzyme to all wells except for the blank controls.

  • Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add the binding agent to stop the reaction.

  • Signal Detection: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA_EPAC PKA / EPAC cAMP->PKA_EPAC activates 5AMP 5'-AMP (inactive) PDE4->5AMP Anti_Inflammatory_Response Anti-inflammatory Response PKA_EPAC->Anti_Inflammatory_Response leads to Inhibitor PDE4 Inhibitor (e.g., from 3-Bromo-5- chlorobenzoic acid) Inhibitor->PDE4 inhibits

Caption: PDE4 signaling pathway and the mechanism of inhibition.

Synthesis_Workflow Start This compound Step1 Activation (e.g., with Oxalyl Chloride or HATU) Start->Step1 Intermediate Activated Intermediate (Acid Chloride or Active Ester) Step1->Intermediate Step2 Amide Bond Formation (Reaction with an Amine) Intermediate->Step2 Product PDE Inhibitor Candidate (Benzamide Derivative) Step2->Product Evaluation In Vitro PDE Inhibition Assay (e.g., FP Assay) Product->Evaluation Data IC50 Determination Evaluation->Data

Caption: General workflow for synthesizing PDE inhibitors.

References

The Elusive Role of 3-Bromo-5-chlorobenzoic Acid in Agrochemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated aromatic carboxylic acids are pivotal building blocks in the synthesis of a wide array of industrial and biologically active compounds. In the agrochemical sector, the presence of halogen substituents on a phenyl ring can significantly influence a molecule's herbicidal, fungicidal, or insecticidal activity, as well as its metabolic stability and environmental persistence. 3-Bromo-5-chlorobenzoic acid, with its distinct substitution pattern, presents a potential scaffold for the development of novel agrochemicals. However, a thorough investigation into its direct application reveals a significant information gap.

Structure-Activity Relationships of Halogenated Benzoic Acids

The biological activity of benzoic acid derivatives is closely linked to the nature and position of substituents on the aromatic ring. For instance, the toxicity of halogenated benzoic acids to algae has been shown to be directly related to the compound's hydrophobicity.[1] The specific arrangement of halogen atoms, as seen in this compound, can influence the molecule's binding affinity to target enzymes or receptors in pests and weeds. While general structure-activity relationship (SAR) studies on halogenated benzoic acids exist, specific data pinpointing the efficacy of 3-bromo-5-chloro substitution in agrochemical contexts are not detailed in the available literature.

Analogous Compounds in Agrochemical Synthesis: The Case of 3,5-Dichlorobenzoic Acid

In contrast to the limited information on this compound, the structurally similar 3,5-dichlorobenzoic acid is a well-documented intermediate in the synthesis of various agrochemicals.[2] It serves as a precursor for certain herbicides and fungicides, highlighting the importance of the 3,5-disubstitution pattern on the benzoic acid core for achieving biological activity.[2] The synthetic methodologies employed for 3,5-dichlorobenzoic acid, such as conversion to the acid chloride followed by reaction with amines or alcohols, provide a potential blueprint for the derivatization of this compound.

Potential Synthetic Pathways for Agrochemical Candidates

While specific examples are elusive, the chemical nature of this compound allows for its conversion into a variety of derivatives that are common in agrochemical structures. The carboxylic acid moiety can be readily transformed into esters, amides, and other functional groups, each with the potential for distinct biological activities.

Below is a generalized workflow illustrating the potential synthetic utility of a 3,5-disubstituted benzoic acid, such as this compound, in generating diverse chemical scaffolds for agrochemical screening.

G cluster_derivatization Primary Derivatization cluster_agrochemicals Potential Agrochemical Scaffolds start This compound acid_chloride Acid Chloride Derivative start->acid_chloride SOCl₂ or (COCl)₂ ester Ester Derivatives acid_chloride->ester Alcohol, Base amide Amide Derivatives acid_chloride->amide Amine, Base fungicide Fungicidal Compounds ester->fungicide herbicide Herbicidal Compounds amide->herbicide insecticide Insecticidal Compounds (e.g., Benzoylureas) amide->insecticide Reaction with substituted aniline/ isocyanate

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials. The synthesis of biaryl carboxylic acids, in particular, is of significant interest as these motifs are prevalent in numerous biologically active molecules and functional materials.[2][3]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-chlorobenzoic acid. This substrate is a valuable building block in medicinal chemistry, and its selective functionalization allows for the synthesis of complex molecular architectures for drug discovery and development.

Reaction Principle and Chemoselectivity

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

For a dihalogenated substrate such as this compound, the chemoselectivity of the reaction is a critical consideration. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step, and the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[1][4][5] Consequently, the Suzuki coupling reaction on this compound is expected to proceed with high selectivity at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selective reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

Suzuki_Catalytic_Cycle cluster_cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Ar-X oxidative_addition Oxidative Addition ar_pd_r Ar-Pd(II)-R' Ln pd_complex->ar_pd_r R'-B(OR)2 Base transmetalation Transmetalation ar_pd_r->pd0 Ar-R' reductive_elimination Reductive Elimination arx Ar-X (this compound) r_boron R'-B(OR)2 (Arylboronic acid) product Ar-R' (Coupled Product) base Base

Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling of Related Aryl Bromides

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields for the coupling of structurally similar bromobenzoic acids with various arylboronic acids. This data serves as a valuable benchmark for anticipating the outcomes of reactions with the target molecule.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/H₂O90-10012-24~97
23-Bromobenzoic acid4-Methylphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.595[1]
33-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂ORT1.599[1]
45-Bromosalicylic acid2,4-Difluorophenylboronic acidPd(OAc)₂ (5)K₂CO₃Toluene/Ethanol/H₂O808High[2]
51-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80299[6]

Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific arylboronic acids and desired scales.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol employs a widely used and commercially available palladium catalyst in a biphasic solvent system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Aqueous Conditions at Room Temperature

This protocol is based on a more environmentally friendly method using water as the solvent at ambient temperature, which has shown high efficiency for similar substrates.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 - 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction, a precipitate of the product may form. If so, filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • If the product is soluble, acidify the aqueous layer with 2N HCl to precipitate the carboxylic acid product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine reactants, catalyst, base in flask start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Solvent Addition: Inject degassed solvent inert->solvent reaction Reaction: Heat with vigorous stirring solvent->reaction monitoring Monitor Progress: TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: Cool, dilute, extract, wash monitoring->workup Complete purification Purification: Column chromatography or recrystallization workup->purification analysis Analysis: NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Diagram 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective and versatile method for the synthesis of biaryl derivatives from this compound. The expected high chemoselectivity for the C-Br bond allows for the targeted synthesis of 3-aryl-5-chlorobenzoic acids, which are valuable intermediates in drug discovery and materials science. The protocols provided herein offer robust starting points for researchers, with the understanding that optimization of reaction conditions is a standard part of the chemical synthesis process. The choice between a traditional thermal protocol and a greener, room-temperature aqueous method will depend on the specific substrate, available resources, and environmental considerations.

References

Synthesis of 1-(3-bromo-5-chlorophenyl)ethan-1-one from 3-bromo-5-chlorobenzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-bromo-5-chlorophenyl)ethan-1-one, a valuable building block in medicinal chemistry and materials science, starting from 3-bromo-5-chlorobenzoic acid. The described two-step method is robust and scalable, involving the formation of an acyl chloride intermediate followed by methylation.

Introduction

Substituted acetophenones are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The title compound, 1-(3-bromo-5-chlorophenyl)ethan-1-one, possesses two distinct halogen atoms, offering versatile handles for further chemical modifications such as cross-coupling reactions. This protocol outlines a reliable synthetic route from the readily available this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Acyl Chloride Formation: Conversion of this compound to 3-bromo-5-chlorobenzoyl chloride.

  • Step 2: Ketone Formation: Reaction of 3-bromo-5-chlorobenzoyl chloride with an organometallic methylating agent to yield the target ketone.

Overall Reaction Scheme 3-bromo-5-chlorobenzoic_acid This compound acyl_chloride 3-bromo-5-chlorobenzoyl chloride 3-bromo-5-chlorobenzoic_acid->acyl_chloride SOCl2 or (COCl)2 final_product 1-(3-bromo-5-chlorophenyl)ethan-1-one acyl_chloride->final_product Organomethyl Reagent Acyl Chloride Formation Workflow start Start reagents Combine this compound, DCM, and DMF in a flask. start->reagents add_socl2 Add thionyl chloride reagents->add_socl2 reflux Reflux for 2-3 hours add_socl2->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent and excess SOCl2 under reduced pressure cool->evaporate product Crude 3-bromo-5-chlorobenzoyl chloride evaporate->product

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and often a copper co-catalyst, has become a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules due to its typically mild reaction conditions and broad functional group tolerance.[2][3]

These application notes provide a detailed protocol for the Sonogashira coupling of 3-Bromo-5-chlorobenzoic acid with various terminal alkynes. This protocol is designed to serve as a foundational guide for researchers, offering insights into reaction setup, optimization, workup, and purification. Due to the limited availability of specific literature data for this compound, the provided quantitative data is based on established protocols for structurally similar substrates, such as 3-bromobenzoic acid and other di-substituted haloaromatic acids.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the traditional protocol, a copper(I) co-catalyst. The generally accepted mechanism is as follows:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[4]

Copper-free Sonogashira protocols have also been developed to prevent the formation of undesired alkyne homocoupling (Glaser coupling) products.[5]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Copper(I) iodide (CuI) (for copper-catalyzed protocol)

  • Phosphine ligand (e.g., PPh₃, XPhos)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol% for the copper-catalyzed version).

  • The flask is then evacuated and backfilled with an inert gas three times.

  • Add the anhydrous solvent and the base (e.g., 2-3 equiv.).

  • The terminal alkyne (1.1-1.5 equiv.) is then added dropwise via syringe.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 50-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

Work-up and Purification:

  • The reaction mixture is diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, a substituted benzoic acid, can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Note: This data is extrapolated from protocols for structurally similar aryl bromides, particularly 3-bromobenzoic acid, due to a lack of specific published data for this compound. Actual yields may vary and optimization is recommended.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions

EntryTerminal AlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)PPh₃ (4)TEATHF601280-90
21-HexynePd(OAc)₂ (3)PPh₃ (6)DIPADMF80875-85
3TrimethylsilylacetylenePd(PPh₃)₄ (5)-TEAAcetonitrile701685-95

Table 2: Copper-Free Sonogashira Coupling Conditions

EntryTerminal AlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(OAc)₂ (2)XPhos (4)K₂CO₃95% Ethanol502470-85
21-HexynePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1001265-80
3TrimethylsilylacetylenePd/C (5)-TEAToluene801875-90

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + CuX, Base CuX CuX Base Base Cu_Acetylide->PdII_Aryl To Transmetalation ArX This compound ArX->Pd0 Reactant Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Catalysts, Solvent, Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) alkyne->reaction workup Work-up (Extraction and Washing) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product purification->product

References

Material science applications of 3-Bromo-5-chlorobenzoic acid as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Halogenated Benzoic Acids as Corrosion Inhibitors

Disclaimer: Extensive literature searches did not yield specific data on the application of 3-Bromo-5-chlorobenzoic acid as a corrosion inhibitor. The following application notes and protocols are generalized for evaluating halogenated benzoic acid derivatives based on common practices in corrosion science. The data presented is for a related compound, m-bromobenzoic acid, and should be considered illustrative.

Application Note: Evaluating this compound as a Corrosion Inhibitor for Mild Steel in Acidic Media

Introduction:

Organic compounds containing heteroatoms (e.g., O, N, S) and π-electrons in their structure are often effective corrosion inhibitors for metals in aggressive environments. Halogenated benzoic acids, such as this compound, possess both a carboxyl group (with oxygen atoms) and halogen atoms (bromine and chlorine), which can contribute to their adsorption on a metal surface, thereby inhibiting corrosion. The lone pair of electrons on the oxygen and halogen atoms, as well as the π-electrons of the benzene (B151609) ring, can facilitate the formation of a protective film on the metal. This film acts as a barrier to the corrosive species in the environment. This document outlines the standard procedures to evaluate the potential of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Principle of Corrosion Inhibition:

The inhibition of corrosion by organic molecules like this compound is typically achieved through the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The adsorbed inhibitor molecules displace water molecules and other corrosive ions from the metal surface, forming a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Potential Applications:

If found to be effective, this compound could be a candidate for use in various industrial applications where mild steel is exposed to acidic environments, such as:

  • Acid pickling and cleaning processes

  • Oil and gas well acidizing

  • Industrial water treatment

  • As an additive in protective coatings

Quantitative Data Summary

As no data is available for this compound, the following table summarizes the reported inhibition efficiency for a related compound, m-bromobenzoic acid, on aluminum in an alkaline solution. This serves as an example of how such data would be presented.

InhibitorConcentration (ppm)MetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
m-bromobenzoic acid500AluminumAlkaline SolutionNot Specified81

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of a new compound.

Weight Loss Method

This is a simple and direct method to determine the corrosion rate and the inhibition efficiency.

a. Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grits (e.g., 120, 400, 800, 1200)

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath

  • Glass beakers and desiccator

  • 1 M HCl solution (corrosive medium)

  • This compound (inhibitor)

b. Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry them thoroughly.

  • Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of this compound.

  • Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25 °C) for a specific duration (e.g., 6 hours).

  • Post-Exposure Cleaning: After the immersion period, carefully remove the coupons, wash them with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again with distilled water, and finally with acetone.

  • Drying and Weighing: Dry the cleaned coupons in a desiccator and re-weigh them to get the final weight (W_final).

c. Calculations:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × ρ × t) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², ρ is the density of mild steel (approx. 7.85 g/cm³), and t is the immersion time in hours.

  • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Methods

Electrochemical techniques provide faster results and insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, consisting of a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) as the reference electrode (RE).

a. Potentiodynamic Polarization: This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor affects the anodic or cathodic reaction, or both (mixed-type).

Procedure:

  • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE as described for the weight loss coupons.

  • Assemble the three-electrode cell with the WE, CE, and RE in the 1 M HCl solution (blank or with inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density.

  • Determine the corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

Calculations:

  • Inhibition Efficiency (IE%) : IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100 where i_corr,blank and i_corr,inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b. Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the kinetics of the electrode processes and the properties of the protective film.

Procedure:

  • Use the same three-electrode setup and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Record the impedance response.

  • Analyze the data using Nyquist and Bode plots and fit it to an appropriate equivalent electrical circuit model to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

Calculations:

  • Inhibition Efficiency (IE%) : IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100 where R_ct,inhibitor and R_ct,blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Workflow for Evaluating a Novel Corrosion Inhibitor

CorrosionInhibitorWorkflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Inhibitor Synthesize/Procure This compound Solution Prepare 1 M HCl Solution Inhibitor->Solution Coupons Prepare Mild Steel Coupons WeightLoss Weight Loss Measurements Coupons->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) Coupons->EIS Polarization Potentiodynamic Polarization Coupons->Polarization Solution->WeightLoss Solution->EIS Solution->Polarization Calc_CR Calculate Corrosion Rate (CR) WeightLoss->Calc_CR Calc_IE Calculate Inhibition Efficiency (IE%) EIS->Calc_IE Mechanism Determine Inhibition Mechanism EIS->Mechanism Polarization->Calc_CR Polarization->Mechanism Calc_CR->Calc_IE Evaluate Evaluate Effectiveness Calc_IE->Evaluate Mechanism->Evaluate

Caption: Workflow for the evaluation of a novel corrosion inhibitor.

Proposed Mechanism of Inhibition

InhibitionMechanism cluster_metal Mild Steel Surface cluster_solution Corrosive Solution (1 M HCl) cluster_adsorption Adsorption and Film Formation cluster_inhibition Corrosion Inhibition Metal Fe Adsorption Adsorption of Inhibitor Metal->Adsorption Inhibitor This compound Inhibitor->Adsorption π-electrons, O & Halogen lone pairs H_plus H+ H_plus->Metal Attack Cl_minus Cl- Cl_minus->Metal Attack H2O H2O H2O->Metal Attack ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Inhibition Reduced Corrosion ProtectiveFilm->Inhibition Blocks active sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Bromo-5-chlorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-5-chlorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Sandmeyer Reaction: This route starts with the diazotization of 3-amino-5-chlorobenzoic acid, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom. This method is often favored for its high regioselectivity.

  • Electrophilic Bromination: This approach involves the direct bromination of 3-chlorobenzoic acid using a brominating agent and a catalyst. The directing effects of the chlorine and carboxylic acid groups guide the bromine to the desired position.

Q2: What are the typical yields and purity levels achievable for these methods?

A2: Yield and purity are highly dependent on the optimization of reaction conditions and the chosen purification method. While specific data for this compound is not extensively published, analogous reactions for similar isomers suggest that yields for the Sandmeyer reaction can range from 70-85%, and for electrophilic bromination, yields can be in the range of 60-75%. Purity largely depends on the effectiveness of the purification steps, with recrystallization often yielding purities greater than 98%.

Q3: What are the critical parameters to control for maximizing yield in the Sandmeyer reaction?

A3: For the Sandmeyer reaction, the following parameters are crucial:

  • Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Acid Concentration: A sufficient excess of acid is necessary during diazotization to prevent the formation of diazoamino compounds.

  • Purity of Reagents: The use of fresh, high-purity sodium nitrite (B80452) and copper(I) bromide is essential for a clean reaction and high yield.

  • Addition Rate: Slow and controlled addition of sodium nitrite during diazotization and the diazonium salt solution to the copper(I) bromide solution is critical to manage the reaction rate and temperature.

Q4: How can I purify the crude this compound to achieve high purity?

A4: The most common and effective method for purifying crude this compound is recrystallization.[1] Suitable solvents for recrystallization include ethanol (B145695), methanol, acetic acid, or a mixture of ethanol and water. The choice of solvent will depend on the impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your crude product.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Recommended Solution
Sandmeyer Route: Low conversion of starting material Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a sufficient excess of mineral acid (e.g., HBr).
Decomposition of the diazonium salt.Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the process.
Bromination Route: Low conversion of 3-chlorobenzoic acid Inactive catalyst or insufficient brominating agent.Use a fresh, anhydrous Lewis acid catalyst (e.g., FeBr₃). Ensure the correct stoichiometry of the brominating agent (e.g., Br₂ or NBS).
Suboptimal reaction temperature.Optimize the reaction temperature. For bromination with Br₂/FeBr₃, a moderate temperature is typically required.
General: Product loss during workup The product has some solubility in the aqueous layer during extraction.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
Product loss during recrystallization.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution slowly to maximize crystal formation and consider collecting a second crop of crystals from the mother liquor.
Impure Product
Symptom Possible Cause Recommended Solution
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or temperature (within optimal limits). Ensure proper stoichiometry of reagents.
Presence of multiple spots on TLC, indicating side products Sandmeyer Route: Formation of hydroxybenzoic acid due to reaction of the diazonium salt with water.Maintain a low temperature and add the diazonium salt solution to the copper(I) bromide solution (not the other way around).
Bromination Route: Formation of isomeric bromo-chlorobenzoic acids (e.g., 2-bromo-5-chlorobenzoic acid or 3,5-dibromobenzoic acid).Optimize the catalyst and reaction conditions to favor the desired regioselectivity. Careful purification by recrystallization or column chromatography may be necessary.
Discolored product Presence of colored impurities.Treat the solution with activated charcoal during the recrystallization process.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for Sandmeyer reactions of similar aminobenzoic acids.

Materials:

  • 3-amino-5-chlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Activated charcoal

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-amino-5-chlorobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C at all times. Stir vigorously during the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.[2]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the crude solid by vacuum filtration and wash it with cold water.

    • To purify, transfer the solid to a beaker and add a dilute NaOH solution until the solid dissolves (forming the sodium salt).

    • Filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and re-precipitate the this compound by slowly adding concentrated HCl until the solution is acidic (pH ~2).

    • Filter the purified solid, wash with a small amount of cold water, and dry.

    • For further purification, recrystallize the solid from an appropriate solvent such as ethanol/water.

Synthesis of this compound via Electrophilic Bromination

This protocol is based on general procedures for the bromination of benzoic acid derivatives.

Materials:

  • 3-chlorobenzoic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃) or Sulfuric acid (H₂SO₄) (depending on the brominating agent)

  • Dichloromethane (B109758) (CH₂Cl₂) (if using NBS)

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Activated charcoal

  • Ice

Procedure:

  • Bromination:

    • In a round-bottom flask protected from moisture, dissolve 10 g of 3-chlorobenzoic acid in a suitable solvent (e.g., a minimal amount of a non-reactive solvent, or neat if the reaction is performed at elevated temperature).

    • Add a catalytic amount of iron(III) bromide (if using Br₂).

    • Slowly add a stoichiometric amount of bromine dropwise to the mixture with stirring. The reaction is exothermic and will release HBr gas, which should be trapped.

    • Alternatively, if using NBS, dissolve 3-chlorobenzoic acid in a solvent like dichloromethane and add NBS in portions, using sulfuric acid as a catalyst.

    • Heat the reaction mixture at a suitable temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification:

    • Cool the reaction mixture and pour it into a beaker containing ice water.

    • If bromine was used, add a small amount of sodium bisulfite solution to quench any unreacted bromine.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude product by dissolving it in a dilute NaOH solution, filtering, and re-precipitating with HCl as described in the Sandmeyer workup.

    • Recrystallize the purified solid from a suitable solvent like ethanol.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of this compound (Illustrative Data)

ParameterSandmeyer ReactionElectrophilic Bromination
Starting Material 3-amino-5-chlorobenzoic acid3-chlorobenzoic acid
Key Reagents NaNO₂, HBr, CuBrBr₂/FeBr₃ or NBS/H₂SO₄
Typical Temperature 0-5 °C (Diazotization), RT to 50 °C (Sandmeyer)25-60 °C
Typical Reaction Time 1-2 hours2-6 hours
Anticipated Yield 70-85%60-75%
Potential Side Products 3-hydroxy-5-chlorobenzoic acid, diazo-coupled byproductsIsomeric bromo-chlorobenzoic acids, dibrominated products
Purification Method Recrystallization (Ethanol/Water)Recrystallization (Ethanol)
Expected Purity >98%>98%

Note: The data in this table is illustrative and based on typical outcomes for similar reactions. Actual results may vary depending on specific experimental conditions.

Mandatory Visualization

Synthesis_Workflow cluster_sandmeyer Sandmeyer Reaction Route cluster_bromination Electrophilic Bromination Route cluster_purification Purification start_S 3-amino-5-chlorobenzoic acid diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start_S->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt sandmeyer_reaction Sandmeyer Reaction (CuBr, 50 °C) diazonium_salt->sandmeyer_reaction crude_product_S Crude this compound sandmeyer_reaction->crude_product_S workup Aqueous Workup (Base/Acid Extraction) crude_product_S->workup start_B 3-chlorobenzoic acid bromination Bromination (Br₂/FeBr₃ or NBS/H₂SO₄) start_B->bromination crude_product_B Crude this compound bromination->crude_product_B crude_product_B->workup recrystallization Recrystallization (e.g., Ethanol/Water) workup->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction product_loss Product Loss During Workup low_yield->product_loss side_reactions Side Reactions low_yield->side_reactions check_temp Verify Reaction Temperature incomplete_reaction->check_temp check_reagents Check Reagent Purity/Stoichiometry incomplete_reaction->check_reagents optimize_workup Optimize Workup Procedure (e.g., Brine Wash) product_loss->optimize_workup optimize_purification Optimize Purification (e.g., Recrystallization Solvent) product_loss->optimize_purification modify_conditions Modify Reaction Conditions (e.g., Catalyst, Time) side_reactions->modify_conditions

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 3-Bromo-5-chlorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the desired purity for your research and development needs.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, by-products, and positional isomers. Depending on the synthetic route, impurities might include other brominated or chlorinated benzoic acid isomers, or incompletely halogenated benzoic acids. Isomeric impurities can be particularly challenging to remove due to their similar physical properties.[1]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is often the first choice for removing small amounts of impurities from a solid product and can yield high-purity material.

  • Acid-base extraction is effective for separating the acidic product from neutral or basic impurities.

  • Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful for removing impurities with similar solubility to the desired product, such as isomeric impurities.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to light yellow crystalline powder. Its melting point is in the range of 190-199°C.[2] A broad or depressed melting point range can indicate the presence of impurities.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is too dilute (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
"Oiling out" instead of crystallization. The melting point of the impure compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the solvent's boiling point or increase the compound's solubility, and then cool slowly.
The concentration of impurities is too high.Consider a preliminary purification step like acid-base extraction or a quick filtration through a small plug of silica (B1680970) gel.
Low yield of purified crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization occurred during hot filtration.Preheat the funnel and filter paper before hot filtration.
The crystals were washed with a solvent that was not cold enough.Always wash the collected crystals with a minimal amount of ice-cold solvent.
Colored crystals after recrystallization. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The mobile phase (eluent) polarity is not optimized.Use Thin-Layer Chromatography (TLC) to test different solvent systems to find an eluent that gives good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2).
The column is overloaded with the crude sample.Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 30-100g of silica gel for every 1g of crude material.
The product elutes as a broad band, leading to mixed fractions. The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks.
The compound is interacting too strongly with the silica gel.Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the interaction of the carboxylic acid with the acidic silica gel.
No compound is eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Acid-Base Extraction Issues
Problem Possible Cause Suggested Solution
Low recovery of the product. Incomplete extraction from the organic layer.Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with the basic solution.
Incomplete precipitation of the product from the aqueous layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after adding the acid. Check with pH paper.
Emulsion formation at the interface. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product is still impure after extraction. Incomplete separation of layers.Allow sufficient time for the layers to separate completely before draining.
Insufficient washing of the organic layer.After extracting the acidic product into the aqueous phase, wash the organic layer with water or brine to remove any remaining water-soluble impurities.

Comparative Data of Purification Techniques

The following tables provide a summary of expected outcomes for different purification methods for this compound. The values are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Solvents and Expected Purity/Yield

Solvent System Initial Purity (HPLC) Final Purity (HPLC) Expected Yield Notes
Ethanol (B145695)/Water~90%>99%70-85%Good for removing polar and non-polar impurities.
Methanol/Water~90%>99%75-90%Similar to ethanol/water, may offer slightly better solubility.[3]
Acetic Acid/Water~85%>99.5%80-90%Effective for removing certain isomeric impurities.[4]
Toluene~95%>99%60-75%Can be effective for less polar impurities.

Table 2: Comparison of Purification Methods

Method Typical Purity Achieved Typical Recovery Throughput Key Advantages Key Disadvantages
Recrystallization >99%60-90%ModerateSimple, cost-effective, can yield very pure material.Can have lower yields, may not remove all impurities.
Acid-Base Extraction 95-99%80-95%HighExcellent for removing neutral and basic impurities.May not effectively remove other acidic impurities like isomers.
Column Chromatography >99.5%50-80%LowHighly effective for separating complex mixtures and isomers.Time-consuming, requires larger volumes of solvent, can have lower recovery.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethanol (approximately 20-30 mL) by heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add hot water until cloudy hot_filter->add_water redissolve Add a few drops of hot ethanol add_water->redissolve cool Slowly cool to room temperature redissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry end End: Purified Product dry->end

Recrystallization Workflow
Protocol 2: Acid-Base Extraction for Purification

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve approximately 5.0 g of the crude product in 50 mL of diethyl ether in a separatory funnel.

  • Extraction: Add 25 mL of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL portion of 1 M NaOH solution. Combine the aqueous extracts.

  • Washing: Wash the organic layer with 25 mL of brine. The organic layer now contains neutral impurities and can be set aside.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water.

  • Drying: Dry the purified product in a vacuum oven.

Acid_Base_Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Purification of Product start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer add_acid Add Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitation of Pure Product add_acid->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry Product filter_wash->dry end Purified Product dry->end

Acid-Base Extraction Workflow
Protocol 3: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4. For acidic compounds like this, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve the spot shape.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in small fractions (e.g., 10 mL each).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Gradient (Optional): If the impurities and product are not well-separated, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane:ethyl acetate).

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Troubleshooting cluster_poor_separation Poor Separation cluster_broad_bands Broad Bands / Tailing start Column Chromatography Issue cause_solvent Incorrect Eluent Polarity start->cause_solvent cause_overload Column Overloading start->cause_overload cause_packing Improper Column Packing start->cause_packing cause_interaction Strong interaction with silica start->cause_interaction solution_tlc Optimize eluent with TLC cause_solvent->solution_tlc Solution solution_reduce_load Reduce sample load or use a larger column cause_overload->solution_reduce_load Solution solution_repack Repack column carefully cause_packing->solution_repack Solution solution_acid Add 0.5-1% acetic acid to eluent cause_interaction->solution_acid Solution

Column Chromatography Troubleshooting
Thin-Layer Chromatography (TLC) Visualization

Since this compound is an aromatic compound, it can be visualized on a TLC plate using a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.[5] For a more specific visualization of the acidic functional group, a bromocresol green stain can be used, which will show the acidic compound as yellow spots on a blue background.[5][6]

References

Technical Support Center: Reactions of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chlorobenzoic acid. The following sections detail potential side products in common reactions and offer guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?

A1: In reactions like Suzuki and Buchwald-Hartwig amination, common side products include hydrodehalogenation (replacement of a halogen with hydrogen), homo-coupling of the starting material, and formation of products from competing reactions with the solvent or base. Careful control of reaction conditions is crucial to minimize these impurities.

Q2: How can I prevent the formation of dehalogenated byproducts?

A2: Dehalogenation, particularly the loss of the bromine atom, can be a significant side reaction.[1] To minimize this, ensure that your reaction setup is truly anaerobic, as trace oxygen can promote this pathway. Additionally, using the appropriate ligand and palladium source, and avoiding excessively high temperatures or prolonged reaction times can help. The choice of base can also be critical; in some cases, a weaker base may be preferable.

Q3: What causes the formation of homo-coupled biaryl side products?

A3: Homo-coupling of this compound to form a biphenyl (B1667301) derivative can occur, especially at the beginning of a Suzuki reaction as the active Pd(0) catalyst is formed.[1] This can be minimized by using a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly converts to the active species. Ensuring the boronic acid or its derivative is reactive and present in a slight excess can also favor the desired cross-coupling over homo-coupling.

Q4: Can the carboxylic acid group of this compound interfere with reactions?

A4: Yes, the acidic proton of the carboxylic acid can interfere with certain reactions. For instance, in Grignard reactions, the Grignard reagent will be quenched by the acidic proton.[2][3] In some palladium-catalyzed reactions, the carboxylate can coordinate to the metal center, affecting the catalytic cycle. It is often necessary to protect the carboxylic acid group, for example, by converting it to an ester, before carrying out such reactions.

Q5: Are there any specific considerations for nitration of this compound?

A5: Nitration of this compound will be directed by the existing substituents. The carboxylic acid is a deactivating meta-director, while the bromine and chlorine are deactivating ortho-, para-directors. This can lead to a mixture of regioisomers. Careful control of nitrating agent concentration, temperature, and reaction time is necessary to achieve the desired regioselectivity and avoid over-nitration.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Observed Issue Potential Cause(s) Troubleshooting Steps
Significant amount of 3-chloro-5-bromobenzene detected. Hydrodehalogenation of the carboxylic acid group.This is unlikely as the primary side product. If observed, it may indicate a decarboxylation event followed by hydrodehalogenation. Re-evaluate reaction conditions, particularly temperature.
Significant amount of 3-chlorobenzoic acid detected. Hydrodebromination.- Ensure strictly anaerobic conditions. - Use a high-purity palladium catalyst and ligand. - Lower the reaction temperature. - Screen different bases (e.g., K₂CO₃ instead of stronger bases).
Formation of a biphenyl derivative of this compound. Homo-coupling.- Use a Pd(0) precatalyst. - Ensure the boronic acid (in Suzuki coupling) is of high quality and used in a slight excess. - Optimize the reaction temperature and time.
Low conversion of starting material. Inactive catalyst; poor choice of ligand or base.- Use a fresh palladium source and ligand. - Screen a variety of ligands suitable for the specific coupling reaction. - Ensure the base is appropriate for the chosen reaction and substrate.[4][5]
Grignard Reaction
Observed Issue Potential Cause(s) Troubleshooting Steps
No reaction or very low yield of the desired product. Quenching of the Grignard reagent by the acidic proton of the carboxylic acid.[3]- Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the Grignard reaction.
Formation of biphenyl side products. Wurtz-type coupling of the aryl halide.[6]- Ensure slow addition of the aryl halide to the magnesium turnings. - Use an appropriate solvent like anhydrous diethyl ether or THF.
Reaction does not initiate. Inactive magnesium surface; presence of moisture.- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. - Ensure all glassware and solvents are rigorously dried.
Esterification (Fischer Esterification)
Observed Issue Potential Cause(s) Troubleshooting Steps
Low yield of the ester. The reaction is at equilibrium.[7]- Use a large excess of the alcohol, which can also serve as the solvent. - Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Reaction does not proceed to completion. Insufficient acid catalyst.- Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
Formation of an ether byproduct. Dehydration of the alcohol at high temperatures.- Maintain the reaction temperature below the threshold for alcohol dehydration.

Experimental Protocols & Signaling Pathways

Suzuki Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving an aryl halide like this compound (or its ester derivative).

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound ester + Arylboronic acid + Palladium catalyst + Ligand + Base Heating Heat under Inert Atmosphere (e.g., 80-110 °C) Reactants->Heating Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Heating Quench Quench with Water/Aq. Solution Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Purify Column Chromatography or Recrystallization Filtration->Purify Product Desired Biaryl Product Purify->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Amine_Coord Amine Coordination (R₂NH) PdII_Complex->Amine_Coord + R₂NH PdII_Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation + Base PdII_Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 - Product Product Product (Ar-NR₂) RedElim->Product Troubleshooting_Flow Start Reaction Performed Analyze Analyze Crude Product (e.g., LC-MS, GC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify SideProduct_Known Is the side product known? Identify->SideProduct_Known Consult_Literature Consult Literature for Similar Reactions SideProduct_Known->Consult_Literature No Modify_Conditions Modify Reaction Conditions (e.g., Temp, Conc, Catalyst) SideProduct_Known->Modify_Conditions Yes Hypothesize Hypothesize Formation Mechanism Consult_Literature->Hypothesize Hypothesize->Modify_Conditions Re_Analyze Re-run and Analyze Modify_Conditions->Re_Analyze Success Side Product Minimized Re_Analyze->Success Improved Failure Problem Persists Re_Analyze->Failure No Improvement Failure->Hypothesize

References

Technical Support Center: Improving the Solubility of 3-Bromo-5-chlorobenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Bromo-5-chlorobenzoic acid in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in some common solvents?

A1: this compound's solubility is influenced by its molecular structure. It possesses a polar carboxylic acid group capable of hydrogen bonding, which contributes to its solubility in polar solvents. However, the bulky and nonpolar halogenated aromatic ring reduces its affinity for water and nonpolar organic solvents. The overall solubility is a balance between these competing factors.

Q2: In which types of solvents is this compound generally soluble?

A2: this compound exhibits good solubility in polar organic solvents.[1] It is known to be soluble in methanol (B129727).[1] Based on its structure, it is also expected to be soluble in other polar solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Its solubility in nonpolar solvents is generally low.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. In acidic to neutral solutions, it exists predominantly in its less soluble, protonated form. By increasing the pH with a base, the carboxylic acid is deprotonated to form a highly soluble carboxylate salt. The predicted pKa of this compound is approximately 3.44.[1]

Q4: What are the primary methods to improve the solubility of this compound for a reaction?

A4: The main strategies to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of an aqueous solution to deprotonate the carboxylic acid and form a more soluble salt.

  • Co-solvents: Using a mixture of solvents to modify the polarity of the reaction medium.

  • Salt Formation: Converting the carboxylic acid to a salt prior to the reaction to improve its solubility in the desired solvent system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
The compound will not dissolve in the primary reaction solvent. The polarity of the solvent is not suitable for this compound.1. Consult the Solubility Data Table below to select a more appropriate solvent. 2. Implement a Co-solvent System: Introduce a small amount of a miscible solvent in which the compound is known to be highly soluble. (See Protocol 2)
The compound precipitates out of solution during the reaction. A change in temperature, pH, or the composition of the reaction mixture is reducing the solubility.1. Temperature Control: Ensure the reaction temperature is maintained within a range where the compound is soluble. 2. pH Buffering: If the reaction generates acidic or basic byproducts, consider using a buffered solvent system to maintain a constant pH. 3. Increase Co-solvent Percentage: A higher percentage of the co-solvent may be required to maintain solubility as reactants are consumed and products are formed.
An aqueous reaction requires a higher concentration of the acid than is soluble at neutral pH. The protonated form of the carboxylic acid has low aqueous solubility.1. pH Adjustment: Increase the pH of the aqueous medium to at least 5.5 - 6.0 to ensure complete deprotonation and formation of the soluble carboxylate salt. (See Protocol 1) 2. Use a Water-Miscible Co-solvent: Add a polar, water-miscible co-solvent such as methanol or DMSO.
Difficulty in achieving the desired concentration in an organic solvent for a reaction. The intrinsic solubility of the acid form is limited in the chosen organic solvent.1. Form a Salt: Convert the this compound to its corresponding salt (e.g., sodium salt), which may exhibit higher solubility in certain organic solvents. (See Protocol 3) 2. Explore Different Solvents: Test the solubility in a range of polar aprotic solvents like DMF or DMSO where it is likely to be more soluble.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTypeExpected SolubilityNotes
WaterPolar ProticLow at neutral pHSolubility significantly increases with increasing pH.
MethanolPolar ProticSoluble[1]A good starting solvent for many reactions.
EthanolPolar ProticExpected to be SolubleSimilar to methanol, a good choice for a polar protic medium.
AcetonePolar AproticExpected to be SolubleUseful for reactions requiring a polar aprotic environment.
Dimethylformamide (DMF)Polar AproticExpected to be Highly SolubleA strong polar aprotic solvent, often used to dissolve poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticExpected to be Highly SolubleAnother strong polar aprotic solvent, excellent for dissolving a wide range of compounds.
Dichloromethane (DCM)NonpolarLowNot a recommended solvent for dissolving significant quantities.
TolueneNonpolarLowUnlikely to be an effective solvent.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment in Aqueous Solutions

Objective: To dissolve this compound in an aqueous medium by converting it to its soluble carboxylate salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.

  • Place the beaker on a stir plate and begin stirring. The acid will likely not dissolve completely at this stage.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution continuously.

  • Continue adding NaOH until the solid this compound has completely dissolved.

  • A clear solution should be obtained at a pH of approximately 5.5 or higher. Adjust the pH to the desired value for your reaction, ensuring it remains high enough to maintain solubility.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To dissolve this compound in a solvent system where it has poor solubility by introducing a miscible co-solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., water, toluene)

  • Co-solvent (e.g., methanol, ethanol, DMF, DMSO)

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

Procedure:

  • Select a co-solvent in which this compound is highly soluble and which is miscible with your primary reaction solvent.

  • Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 7:3 v/v).

  • In separate vials, add a known excess amount of this compound to a fixed volume of each solvent mixture.

  • Stir the vials at a constant temperature for a sufficient time (e.g., 1-2 hours) to reach equilibrium.

  • Visually inspect the vials to determine the solvent ratio that completely dissolves the compound at the desired concentration.

  • Alternatively, for quantitative measurement, filter the saturated solutions and determine the concentration of the dissolved solid using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Once the optimal co-solvent ratio is determined, prepare the reaction mixture using this solvent system.

Protocol 3: Improving Solubility through Salt Formation

Objective: To synthesize the sodium salt of this compound to enhance its solubility in a desired solvent.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of methanol.

  • In a separate flask, dissolve one molar equivalent of NaOH in methanol.

  • Slowly add the methanolic NaOH solution to the stirred solution of the carboxylic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude sodium salt.

  • The salt can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.

  • Test the solubility of the resulting sodium 3-bromo-5-chlorobenzoate in your desired reaction solvent.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble check_solvent Is the solvent appropriate? start->check_solvent change_solvent Select a more suitable solvent (see Table 1) check_solvent->change_solvent No aqueous_check Is the reaction in an aqueous medium? check_solvent->aqueous_check Yes soluble Compound is Soluble change_solvent->soluble use_cosolvent Try a co-solvent system (Protocol 2) use_cosolvent->soluble adjust_ph Adjust pH to > 5.5 (Protocol 1) aqueous_check->adjust_ph Yes organic_check Is the reaction in an organic solvent? aqueous_check->organic_check No adjust_ph->soluble organic_check->use_cosolvent Yes organic_check->soluble No, consider alternative strategies form_salt Form a salt of the acid (Protocol 3) form_salt->soluble

Caption: A flowchart for troubleshooting solubility problems with this compound.

G Effect of pH on Carboxylic Acid Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated R-COOH (Protonated Form) Low Solubility deprotonated R-COO- + H+ (Deprotonated Salt Form) High Solubility protonated->deprotonated + OH- deprotonated->protonated + H+

Caption: The equilibrium between the less soluble protonated form and the more soluble deprotonated form of a carboxylic acid.

G Co-solvent System for Improved Solubility solute 3-Bromo-5-chlorobenzoic Acid (Solute) dissolved Dissolved Solute solute->dissolved primary_solvent Primary Solvent (Poor Solubility) solvent_mixture Solvent Mixture (Enhanced Polarity) primary_solvent->solvent_mixture cosolvent Co-solvent (Good Solubility) cosolvent->solvent_mixture solvent_mixture->dissolved

Caption: A diagram illustrating the principle of using a co-solvent to improve solubility.

References

Technical Support Center: Solid-Phase Suzuki Coupling of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase Suzuki coupling of 3-bromo-5-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is solid-phase synthesis a desirable approach for Suzuki coupling reactions?

A1: Solid-phase synthesis offers several advantages for Suzuki coupling. The immobilization of a starting material on a resin simplifies purification, as excess reagents and soluble byproducts can be removed by simple filtration and washing. This methodology is also amenable to automation and the creation of compound libraries, which is highly beneficial in drug discovery.

Q2: Which resin is recommended for immobilizing this compound?

A2: Wang resin is a suitable choice for immobilizing carboxylic acids like this compound. The acid is attached to the resin via an ester linkage that is stable under the basic conditions of the Suzuki coupling but can be readily cleaved with trifluoroacetic acid (TFA) to release the final product.[1][2][3][4]

Q3: At which position on this compound will the Suzuki coupling selectively occur?

A3: The Suzuki coupling will selectively occur at the C-Br bond. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[5][6] This chemoselectivity allows for the functionalization of the bromine position while leaving the chlorine atom available for subsequent transformations if desired.

Q4: What are the most common side reactions in the solid-phase Suzuki coupling of this substrate?

A4: Common side reactions include:

  • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be minimized by ensuring thoroughly degassed reaction conditions.[7]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by harsh basic conditions or elevated temperatures. Using more stable boronic esters (e.g., pinacol (B44631) esters) or milder bases can mitigate this.[7][8]

  • Premature cleavage: Loss of the product from the resin due to instability of the linker under the reaction conditions. Wang resin is generally stable to the basic conditions of the Suzuki reaction.[2][3]

  • Incomplete reaction: Failure to drive the reaction to completion, which can be due to poor reagent diffusion, catalyst deactivation, or suboptimal reaction conditions.

Q5: How can I monitor the progress of my solid-phase Suzuki coupling reaction?

A5: Monitoring solid-phase reactions can be challenging. A common method is to take a small sample of the resin, cleave the product from it, and then analyze the cleaved material by LC-MS or TLC.[9][10][11] This allows for the assessment of product formation and the consumption of the starting material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solid-phase Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor Resin Swelling Ensure the chosen solvent adequately swells the polystyrene resin to allow reagent access. Good swelling solvents for polystyrene-based resins include THF, dioxane, and DMF.[12]
Inefficient Catalyst System The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl bromides, a highly active catalyst system is recommended. Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., SPhos, XPhos) to find the optimal combination.[5][7]
Suboptimal Base The base is critical for the transmetalation step. If common bases like K₂CO₃ or Na₂CO₃ are ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃. The base must be finely powdered to ensure good reactivity.[7][8]
Insufficient Reaction Temperature Suzuki couplings often require elevated temperatures. If the reaction is sluggish at a lower temperature (e.g., 80 °C), gradually increase it to 100-110 °C, while monitoring for potential degradation of the substrate or product.[8]
Catalyst Deactivation Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation and deactivation of the Pd(0) catalyst.[7][8]
Issue 2: Presence of Significant Side Products

Possible Causes & Solutions

Side Product Observed Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed before use and that the reaction is maintained under a strict inert atmosphere.[7]
Protodeboronation of Boronic Acid This side reaction is favored by high temperatures and strong aqueous bases. Consider using a milder base (e.g., KF), a boronic ester (e.g., pinacol ester) instead of the boronic acid, or anhydrous reaction conditions.[7][8]
Dehalogenation (Loss of Bromine) Dehalogenation of the aryl halide can sometimes occur. The choice of ligand can influence this side reaction. Screening different phosphine ligands may help to minimize it.
Issue 3: Difficulty with Product Cleavage from the Resin

Possible Causes & Solutions

Issue Troubleshooting Steps
Incomplete Cleavage Ensure a sufficient excess of the cleavage cocktail (e.g., 50-95% TFA in DCM) is used.[1][3] Allow for adequate cleavage time (typically 1-2 hours) with occasional agitation. If the product is particularly sensitive, a milder cleavage cocktail or a more labile resin might be necessary.
Product Degradation during Cleavage For acid-sensitive products, scavengers such as triisopropylsilane (B1312306) (TIS) or water should be included in the cleavage cocktail to trap reactive carbocations generated during cleavage.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, ~1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (3 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in anhydrous DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (B109758) (DCM) (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under high vacuum.

Protocol 2: Solid-Phase Suzuki Coupling
  • Resin Swelling: Swell the this compound-loaded resin (~1.0 mmol) in a mixture of dioxane and water (4:1, 10 mL) for 1 hour in a reaction vessel.

  • Reagent Addition: To the swollen resin, add the arylboronic acid (3 eq.), a base (e.g., K₂CO₃, 3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.).

  • Degassing: Bubble argon or nitrogen through the suspension for 20-30 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 90-100 °C with gentle agitation for 12-24 hours.[13]

  • Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with dioxane/water, water, DMF, DCM, and methanol.

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from Wang Resin
  • Resin Swelling: Swell the dried product-bound resin in DCM (5 mL) for 30 minutes.

  • Cleavage: Add a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM (10 mL). If the product is sensitive to acid-catalyzed degradation, add scavengers like triisopropylsilane (TIS) (2.5%) and water (2.5%).

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[1][14]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by an appropriate method, such as flash chromatography or preparative HPLC.

Data Presentation

Table 1: Representative Conditions for Solid-Phase Suzuki Coupling of Resin-Bound this compound

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Time (h) Purity/Yield
1Pd(PPh₃)₄ (10)-K₂CO₃ (3)Dioxane/H₂O (4:1)10018Moderate
2Pd₂(dba)₃ (5)SPhos (10)K₃PO₄ (3)Toluene/EtOH/H₂O (4:1:1)10012Good to High
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (3)THF/H₂O (4:1)8024Good
4PEPPSI-IPr (3)-K₃PO₄ (3)Dioxane1008High

Note: Purity/Yield are qualitative indicators based on typical outcomes for similar substrates and require experimental optimization.

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Suzuki Coupling cluster_cleavage Cleavage and Purification Resin Wang Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Immobilize Immobilize 3-Bromo-5- chlorobenzoic Acid Swell_Resin->Immobilize Wash_Dry_1 Wash and Dry Resin Immobilize->Wash_Dry_1 Swell_Resin_2 Swell Resin in Dioxane/Water Wash_Dry_1->Swell_Resin_2 Add_Reagents Add Boronic Acid, Base, and Pd Catalyst Swell_Resin_2->Add_Reagents Degas Degas with Argon Add_Reagents->Degas React Heat at 90-100°C Degas->React Wash_Dry_2 Wash and Dry Resin React->Wash_Dry_2 Cleave Cleave with TFA/DCM Wash_Dry_2->Cleave Collect Collect Filtrate Cleave->Collect Evaporate Evaporate Solvent Collect->Evaporate Purify Purify Product Evaporate->Purify Final_Product Final Product Purify->Final_Product Troubleshooting_Low_Yield cluster_reaction_issues Reaction Condition Issues cluster_cleavage_issues Cleavage or Analysis Issues Start Low or No Product Yield Check_SM Starting Material Consumed? Start->Check_SM SM_Consumed_Yes Yes Check_SM->SM_Consumed_Yes Yes SM_Consumed_No No Check_SM->SM_Consumed_No No Optimize_Cleavage Optimize Cleavage (Time, Cocktail) SM_Consumed_Yes->Optimize_Cleavage Increase_Temp Increase Temperature SM_Consumed_No->Increase_Temp Change_Catalyst Screen Catalysts/ Ligands Increase_Temp->Change_Catalyst Change_Base Screen Bases Change_Catalyst->Change_Base Check_Degassing Improve Degassing Change_Base->Check_Degassing Check_Analysis Verify Analytical Method Optimize_Cleavage->Check_Analysis

References

Managing competing substitution reactions in 3-Bromo-5-chlorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chlorobenzoic acid. The focus is on managing competing substitution reactions to optimize the yield and purity of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those arising from competing substitution reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-bromo-5-chloro- isomer 1. Formation of multiple isomers: The primary challenge in the synthesis of this compound is controlling the regioselectivity of the halogenation step. Both the carboxyl group (-COOH) and the existing halogen (Br or Cl) on the starting material direct the incoming electrophile to different positions. The -COOH group is a meta-director, while halogens are ortho, para-directors. This can lead to a mixture of products. 2. Inappropriate reaction conditions: Temperature, reaction time, and the choice of catalyst can significantly influence the ratio of isomers formed.1. Optimize the synthetic route: Consider a multi-step synthesis that avoids direct competing halogenation on a substituted benzoic acid. A Sandmeyer reaction starting from 3-amino-5-chlorobenzoic acid or 3-amino-5-bromobenzoic acid can offer better regiocontrol. 2. Control reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. 3. Judicious choice of catalyst: The nature and concentration of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence the electrophilicity of the halogenating agent and thereby the isomer distribution. Experiment with different catalysts and loadings.
Difficulty in separating the desired 3,5-isomer from other isomers (e.g., 2,5- or 3,4-isomers) Similar physical properties of isomers: Isomers of dihalobenzoic acids often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.1. Recrystallization: This is often the most effective method for purifying the desired isomer. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find conditions where the desired 3,5-isomer preferentially crystallizes. 2. Fractional crystallization: If a single solvent recrystallization is insufficient, a multi-step fractional crystallization approach may be necessary. 3. Preparative HPLC: For high-purity applications, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less practical for large-scale synthesis.
Incomplete reaction 1. Insufficiently activated halogenating agent: The benzene (B151609) ring of the starting material (e.g., 3-chlorobenzoic acid) is deactivated by both the carboxyl group and the halogen, making electrophilic substitution sluggish. 2. Inadequate reaction time or temperature. 1. Use a more potent halogenating system: Employ a stronger Lewis acid catalyst or a more reactive halogenating agent, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst for bromination. 2. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC-MS and adjust the reaction time and temperature accordingly. Be aware that higher temperatures may lead to decreased selectivity.
Polysubstitution (formation of tri- or tetra-halogenated byproducts) Harsh reaction conditions or excess halogenating agent. 1. Stoichiometric control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent. 2. Milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Electrophilic Aromatic Substitution: This involves the direct halogenation of a monosubstituted benzoic acid, such as the bromination of 3-chlorobenzoic acid or the chlorination of 3-bromobenzoic acid. This route is more direct but often leads to the formation of multiple isomers due to competing directing effects of the substituents.

  • Sandmeyer Reaction: This multi-step approach typically starts with a substituted aniline, for example, 3-amino-5-chlorobenzoic acid. The amino group is first diazotized and then replaced with a bromine atom using a copper(I) bromide catalyst. This method generally offers better control over the regiochemistry, leading to a purer product.

Q2: What are the directing effects of the substituents involved in the synthesis?

A2: The directing effects of the relevant substituents are as follows:

  • -COOH (Carboxyl group): Deactivating and meta-directing.

  • -Br (Bromo group): Deactivating but ortho, para-directing.

  • -Cl (Chloro group): Deactivating but ortho, para-directing.

When performing an electrophilic substitution on a molecule like 3-chlorobenzoic acid, the carboxyl group directs the incoming electrophile to the 5-position (meta), while the chlorine atom directs to the 2-, 4-, and 6-positions (ortho and para). The final product distribution will depend on the interplay of these directing effects and the reaction conditions.

Q3: How can I monitor the progress of the reaction and the formation of isomers?

A3: The reaction progress and the formation of different isomers can be monitored using the following techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the consumption of the starting material and the formation of products. Different isomers may have slightly different Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying the different isomers in the reaction mixture. The gas chromatogram will show the relative amounts of each isomer, and the mass spectrum will confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the different isomers.

Q4: What is the "ortho effect" and is it relevant in this synthesis?

A4: The ortho effect refers to the observation that ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. While this primarily relates to acidity, steric hindrance from an ortho substituent can also influence the regioselectivity of incoming electrophiles, potentially disfavoring substitution at the adjacent position. In the synthesis of this compound, if starting from 3-chlorobenzoic acid, the chlorine is not in the ortho position to the carboxyl group, so the classical ortho effect on acidity is not a primary consideration for directing the incoming bromine. However, steric hindrance from the existing substituents will play a role in the approach of the electrophile.

Experimental Protocols

Protocol 1: Bromination of 3-Chlorobenzoic Acid (Illustrative)

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and desired purity.

Objective: To synthesize this compound via electrophilic bromination of 3-chlorobenzoic acid.

Materials:

  • 3-Chlorobenzoic acid

  • Liquid bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) as a catalyst

  • Concentrated sulfuric acid (H₂SO₄) (if using NBS)

  • Suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

  • Ethanol and water for recrystallization

Procedure:

  • In a fume hood, dissolve 3-chlorobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

  • Slowly add liquid bromine (or NBS in portions if using that method with H₂SO₄) to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

  • Separate the aqueous layer and acidify it with concentrated HCl until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified this compound in a vacuum oven.

Quantitative Data (Illustrative for a similar reaction)

The following table presents illustrative data for the bromination of a substituted benzoic acid to highlight the potential for isomer formation. Note: This data is for a related, not identical, reaction and serves to emphasize the importance of reaction optimization and analysis.

Starting MaterialBrominating AgentCatalystTemperature (°C)Product Distribution (Illustrative)
3-Chlorobenzoic acidBr₂FeCl₃50This compound (~60%), 2-Bromo-5-chlorobenzoic acid (~20%), Other isomers (~20%)
3-Chlorobenzoic acidNBSH₂SO₄25This compound (~70%), 2-Bromo-5-chlorobenzoic acid (~15%), Other isomers (~15%)

Visualizations

competing_reactions cluster_start Starting Material cluster_products Potential Products 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid This compound This compound (Desired Product) 3-Chlorobenzoic Acid->this compound Meta-directing effect of -COOH favors this position Other Isomers Other Isomers (e.g., 2,5- and 3,4-isomers) 3-Chlorobenzoic Acid->Other Isomers Ortho, para-directing effect of -Cl leads to competing products

Caption: Competing directing effects in the bromination of 3-chlorobenzoic acid.

experimental_workflow start Start: Reaction Setup (3-Chlorobenzoic acid, Solvent, Catalyst) reaction Electrophilic Bromination (Addition of Brominating Agent, Heating) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End: Purified this compound analysis->end

Caption: General experimental workflow for the synthesis of this compound.

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing palladium-catalyzed cross-coupling reactions of 3-bromo-5-chlorobenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows very low conversion to the desired product, or I am only recovering starting material. What are the potential causes and how can I fix this?

  • Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may have decomposed.

      • Solution: Ensure inert atmosphere conditions are rigorously maintained by properly degassing the solvent and using Schlenk techniques or a glovebox.[1] Consider adding a reducing agent or using a pre-activated Pd(0) catalyst. An extra equivalent of phosphine (B1218219) ligand relative to the palladium source can also improve catalyst stability.

    • Poor Reagent Quality: Impurities in the starting materials, especially the boronic acid or organometallic reagent, can poison the catalyst.[1]

      • Solution: Use high-purity starting materials. If protodeboronation of the boronic acid is suspected, consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) which can be more robust.[1]

    • Suboptimal Base or Solvent: The choice and solubility of the base are critical for the transmetalation step.[1]

      • Solution: The base must be sufficiently strong to facilitate the catalytic cycle but compatible with the functional groups on your substrates. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The presence of water can be crucial for the activity of inorganic bases.[1] Screen different solvents like dioxane, toluene (B28343), or THF, often with some water to aid base solubility.

    • Insufficient Temperature: The reaction may require more thermal energy to proceed at an adequate rate.

      • Solution: Gradually increase the reaction temperature. For instance, Heck reactions often require higher temperatures to proceed efficiently.[2]

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products, such as homocoupled products or dehalogenated starting material. What is causing this and what can I do to minimize them?

  • Answer: The formation of side products is often indicative of competing reaction pathways.

    • Homocoupling of Boronic Acids (Suzuki-Miyaura): This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.[3]

      • Solution: Ensure the reaction mixture is thoroughly degassed. Using a pre-formed Pd(0) catalyst can also mitigate this side reaction.

    • Protodeboronation: Cleavage of the C-B bond in the boronic acid, especially with electron-rich or heteroaromatic boronic acids, can be a significant side reaction.

      • Solution: Use boronic esters (e.g., pinacol esters) which are generally more stable. Optimizing the base and solvent system can also reduce the rate of protodeboronation.

    • Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.

      • Solution: Ensure the solvent and base are pure and free of potential hydride donors. The choice of ligand can also influence the rate of dehalogenation.

Issue 3: Lack of Chemoselectivity (Reaction at the C-Cl Bond)

  • Question: My reaction is occurring at both the bromo and chloro positions, or I am getting a mixture of products. How can I improve the selectivity for the C-Br bond?

  • Answer: Achieving high chemoselectivity in dihaloarenes relies on exploiting the inherently higher reactivity of the C-Br bond over the C-Cl bond.

    • General Reactivity Trend: The typical order of reactivity for oxidative addition to a palladium catalyst is C-I > C-Br > C-OTf > C-Cl.[4][5]

    • Optimizing Reaction Conditions:

      • Catalyst and Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often enhance the selectivity for C-Br activation.[4] For instance, in Suzuki-Miyaura couplings, ligands like SPhos or XPhos can be effective.

      • Temperature and Reaction Time: Lowering the reaction temperature and shortening the reaction time can favor the more facile C-Br bond activation. Monitor the reaction closely and stop it once the desired mono-coupled product is formed.

      • Solvent Effects: The solvent can influence the selectivity. For example, in some Suzuki-Miyaura cross-couplings of dihaloarenes, polar oxygen-containing solvents like THF can sometimes lead to unexpected selectivity patterns.[6][7] Screening different solvents is recommended.

Frequently Asked Questions (FAQs)

  • Q1: Which palladium-catalyzed cross-coupling reaction is best suited for my desired transformation with this compound?

    • A1: The choice of reaction depends on the desired bond to be formed:

      • Suzuki-Miyaura Coupling: For forming a C-C bond with an aryl, vinyl, or alkyl group from a boronic acid or ester.[1][8]

      • Buchwald-Hartwig Amination: For forming a C-N bond with a primary or secondary amine.[9][10][11]

      • Heck Coupling: For forming a C-C bond with an alkene.[8][12][13]

      • Sonogashira Coupling: For forming a C-C bond with a terminal alkyne.[14][15][16]

  • Q2: What is the typical reactivity order of the halogens in this compound?

    • A2: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position under carefully controlled conditions.[4][5]

  • Q3: How critical is it to maintain an inert atmosphere?

    • A3: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Oxygen can also promote side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[3] Always use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

  • Q4: Can I use the same conditions for different coupling partners in a Suzuki-Miyaura reaction?

    • A4: While a general set of conditions can be a good starting point, optimization is often necessary for different coupling partners. For example, reactions with arylboronic acids containing strongly electron-withdrawing groups may result in lower yields and require different catalysts, bases, or solvent systems to improve efficiency.[1][3]

  • Q5: What is the role of the base in these reactions?

    • A5: The base plays several crucial roles. In Suzuki-Miyaura coupling, it facilitates the transmetalation step.[1] In Buchwald-Hartwig amination, it is required for the deprotonation of the amine.[11] In Heck and Sonogashira couplings, it neutralizes the hydrogen halide formed during the reaction.[12][14] The strength and nature of the base can significantly impact the reaction rate and outcome.

Data Presentation

The following tables summarize representative reaction conditions for various palladium-catalyzed cross-coupling reactions. Note that these are starting points, and optimization may be required for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[8]
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High[8]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosKOtBuToluene90287[10]
Pd(OAc)₂ / BINAPNaOtBuToluene100-Good[8]
XantPhos Pd G3DBUMeCN/PhMe1401-[17][18]

Table 3: Heck Coupling of Aryl Bromides with Styrene

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5Good[8]
Pd(OAc)₂ / Carbene LigandK₂CO₃H₂O/DMF804High[2]

Table 4: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst / CocatalystBaseSolventTemp. (°C)Time (h)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃N/DMF-806[4]
Pd(PPh₃)₄ / CuIAmineAnhydrous--[14]

Experimental Protocols

The following are generalized protocols that can be adapted for the cross-coupling of this compound.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[19]

  • Solvent Addition and Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., toluene and water in a 5:1 ratio) via syringe.[19]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), the ligand (e.g., XPhos, 5-10 mol%), and the base (e.g., KOtBu, 1.4 equiv.) to a Schlenk tube.[10]

  • Reagent Addition: Remove the tube from the glovebox and add this compound (1.0 equiv.) and the solvent (e.g., toluene). Add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Cross-Coupling reagents 1. Reagent Preparation - this compound - Coupling Partner - Catalyst & Ligand - Base setup 2. Reaction Setup - Add solids to flask - Seal and purge with inert gas reagents->setup solvent 3. Solvent Addition - Add degassed solvent(s) setup->solvent reaction 4. Reaction - Heat to desired temperature - Stir for specified time solvent->reaction monitoring 5. Monitoring - TLC / LC-MS / GC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Work-up - Quench reaction - Extraction & Washing monitoring->workup Proceed if complete purification 7. Purification - Column Chromatography - Recrystallization workup->purification analysis 8. Product Analysis - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for cross-coupling.

Troubleshooting_Low_Yield Troubleshooting Guide: Low or No Product Yield cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Inactive Catalyst start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 sol1 Ensure inert atmosphere Use pre-activated Pd(0) Add excess ligand cause1->sol1 sol2 Use high-purity reagents Use boronic esters cause2->sol2 sol3 Screen bases & solvents Increase temperature Optimize catalyst loading cause3->sol3

Caption: Troubleshooting logic for low product yield.

Selectivity_Pathway Achieving Chemoselectivity for C-Br Coupling substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst path_br Oxidative Addition at C-Br Bond (More Reactive) pd_catalyst->path_br Favored Pathway path_cl Oxidative Addition at C-Cl Bond (Less Reactive) pd_catalyst->path_cl Disfavored Pathway (requires harsher conditions) transmetalation Transmetalation path_br->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regenerates Catalyst product Mono-coupled Product reductive_elimination->product

Caption: Reaction pathway for selective C-Br coupling.

References

Preventing undesired side reactions with protecting group strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve undesired side reactions using protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a protecting group?

A protecting group is a chemical moiety that is selectively introduced into a molecule to temporarily mask a reactive functional group.[1][2] This prevents the functional group from participating in subsequent reactions, thereby avoiding undesired side reactions.[3][4] After the desired chemical transformation is complete, the protecting group is selectively removed to restore the original functional group.[1] This strategy is crucial in multi-step organic synthesis, especially for complex molecules like peptides and oligonucleotides.[1][3]

Q2: What are the key characteristics of an ideal protecting group?

An ideal protecting group should exhibit the following characteristics:

  • Be easy and efficient to introduce in high yield.

  • Be stable and resistant to the reaction conditions of subsequent steps.[4]

  • Be readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[5]

  • Not introduce new stereocenters or complications for purification.[6]

Q3: What is "orthogonal protection"?

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[1] Each orthogonal protecting group is cleaved under a unique set of conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis) that do not affect the others.[7][8] This approach is vital for the synthesis of complex molecules requiring multi-step functionalization.[6][9] For example, in peptide synthesis, an acid-labile Boc group can be removed without affecting a base-labile Fmoc group.[4]

Orthogonal_Protection Molecule Multi-functional Molecule (PG1-A, PG2-B, PG3-C) Step1 React at Site D Molecule->Step1 Deprotect1 Selective Deprotection 1 (Reagent 1) Step1->Deprotect1 PG1 is labile to Reagent 1 React1 React at Site A Deprotect1->React1 Deprotect2 Selective Deprotection 2 (Reagent 2) React1->Deprotect2 PG2 is labile to Reagent 2 PG3 is stable React2 React at Site B Deprotect2->React2 Deprotect3 Global Deprotection React2->Deprotect3 Remove remaining PGs Final Final Product Deprotect3->Final

Caption: Concept of an orthogonal protecting group strategy.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Q: My deprotection reaction is sluggish and does not go to completion. What are the common causes and solutions?

A: Incomplete deprotection is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

  • Cause 1: Insufficient Reagent or Catalyst. The stoichiometry of the deprotecting agent is critical. For reactions requiring a catalyst (e.g., acid/base), its activity might be compromised.

    • Solution: Increase the equivalents of the deprotection reagent. For catalytic reactions, use fresh, high-quality catalyst. In cases of Cbz deprotection via catalytic hydrogenation, catalyst poisoning by sulfur-containing compounds can inhibit the reaction; ensure the starting material is pure.[10]

  • Cause 2: Sub-optimal Reaction Conditions. Reaction time, temperature, and solvent can significantly impact the deprotection rate.

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS.[11] Gently heating the reaction may increase the rate, but proceed with caution to avoid side reactions.[12] Ensure the solvent is appropriate for the reaction; for instance, hydrolytic deprotections require the presence of water.[12]

  • Cause 3: Steric Hindrance. The local steric environment around the protecting group can impede access for the deprotection reagent, slowing down the reaction.[11][13]

    • Solution: For sterically hindered substrates, stronger deprotection conditions may be necessary. This could involve using a stronger acid (e.g., switching from HCl in dioxane to TFA for Boc deprotection) or increasing the temperature.[13]

Troubleshooting_Deprotection cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Start Incomplete Deprotection (Starting material remains) Cause1 Insufficient Reagent / Inactive Catalyst Start->Cause1 Cause2 Sub-optimal Conditions (Time, Temp, Solvent) Start->Cause2 Cause3 Steric Hindrance Start->Cause3 Solution1 Increase reagent equivalents. Use fresh catalyst. Check for catalyst poisons. Cause1->Solution1 Solution2 Extend reaction time. Increase temperature cautiously. Optimize solvent system. Cause2->Solution2 Solution3 Use stronger deprotection reagent. Increase temperature. Cause3->Solution3

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Side Reactions During Acidic Deprotection (e.g., TFA)

Q: After TFA deprotection of my t-butyl-based protecting groups, I observe unexpected peaks in my LC-MS with a mass increase of +56 Da. What is happening?

A: This is a classic sign of tert-butylation, a common side reaction during deprotection with strong acids like trifluoroacetic acid (TFA).[4]

  • Primary Cause: Cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu ethers) generates highly reactive tert-butyl cations.[12] These carbocations are potent electrophiles that can alkylate nucleophilic residues in your molecule, leading to the observed mass addition (+56 Da).[4][12]

  • Susceptible Residues: Functional groups with high nucleophilicity are particularly vulnerable:

    • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation.[4][12]

    • Methionine (Met): The thioether can be alkylated to form a sulfonium (B1226848) salt.[4][12]

    • Cysteine (Cys): The free thiol group is a prime target for S-tert-butylation.[4][12]

    • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[4][12]

  • Solution: Use of Scavengers. The most effective strategy is to add "scavengers" to the TFA cleavage cocktail.[12][13] Scavengers are nucleophilic agents that trap the reactive carbocations before they can react with your product.[13]

ScavengerTarget Residue(s) / PurposeTypical Concentration (v/v)
Triisopropylsilane (TIS) Trp, general carbocation scavenger2.5% - 5%
Water (H₂O) Suppresses aspartimide formation, aids solubility2.5% - 5%
1,2-Ethanedithiol (EDT) Cys, Met; reduces Met(O)2.5%
Thioanisole Met, Trp; suppresses oxidation5%
Phenol Tyr, general scavenger5%
Dimethyl Sulfide (DMS) Met; can prevent oxidation5% - 10%

Data compiled from multiple sources.[3][12][14][15]

Issue 3: Racemization During Peptide Synthesis

Q: I am observing significant racemization of certain amino acids during peptide coupling. How can I prevent this?

A: Racemization, the loss of stereochemical integrity at the α-carbon, is a major side reaction, especially during the activation step of peptide coupling.[7]

  • Primary Cause: The most common mechanism is the formation of a planar oxazolone (B7731731) (azlactone) intermediate after the carboxyl group of the N-protected amino acid is activated.[7] This intermediate can easily lose its stereochemistry.

  • Susceptible Residues: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[7][16] Other amino acids like Serine (Ser) can also be affected.[17]

  • Prevention Strategies:

    • Choice of Coupling Reagents: Carbodiimides like DCC or DIC can cause significant racemization if used alone. Always use them with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[7]

    • Protect the Side Chain: For histidine, protecting the imidazole (B134444) nitrogen (e.g., with a Trityl (Trt) group) can significantly reduce racemization.[18]

    • Optimize Reaction Conditions: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation.[7]

    • Use Alternative Protecting Groups: Novel protecting groups like DNPBS have been shown to suppress α-carbon racemization compared to standard Fmoc protection.[17]

Data Presentation: Stability of Silyl (B83357) Ether Protecting Groups

The selection of a silyl ether protecting group is often dictated by its stability. Steric bulk around the silicon atom is the primary factor governing stability, with larger groups providing greater resistance to cleavage.[19]

Silyl EtherAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES64~10-100
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data represents relative rates of cleavage and is compiled from multiple sources.[6][19][20]

Key Experimental Protocols

Protocol 1: Boc Protection of a Primary Amine

This protocol describes a standard method for the protection of an amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[11]

Materials:

  • Amine substrate (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.2 equiv.)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., NEt₃) to the solution and stir.

  • Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature.

  • Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[11]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.[21]

Protocol 2: TBDMS Protection of a Primary Alcohol (Corey Protocol)

This protocol is a reliable method for the selective protection of primary alcohols as TBDMS ethers.[10]

Materials:

  • Alcohol substrate (1.0 equiv.)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)

  • Imidazole (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate and imidazole.[10]

  • Dissolve the solids in anhydrous DMF.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature. For enhanced selectivity over secondary alcohols, cool the reaction to 0 °C.[10]

  • Stir the reaction and monitor its progress by TLC. Reactions are typically complete within 2-12 hours.[10]

  • Once complete, quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 3: Acetal (B89532) Protection of a Ketone

This protocol describes the formation of a cyclic acetal (a 1,3-dioxolane) from a ketone and ethylene (B1197577) glycol.

Materials:

  • Ketone substrate (1.0 equiv.)

  • Ethylene glycol (1.5 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv., catalytic)

  • Toluene

  • Dean-Stark apparatus, condenser, standard laboratory glassware

Procedure:

  • Combine the ketone, ethylene glycol, and catalytic p-TsOH in a round-bottom flask with toluene.

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[22][23]

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the acetal-protected product.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 3-Bromo-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges include controlling regioselectivity during the bromination of 3-chlorobenzoic acid to avoid the formation of isomeric impurities, such as 4-bromo-2-chlorobenzoic acid. Additionally, achieving high purity and yield can be difficult, often requiring careful optimization of reaction conditions and purification methods like recrystallization.[1]

Q2: Which analytical techniques are recommended for monitoring the progress and purity of these reactions?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective method. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended to ensure the correct structure and identify any impurities.

Q3: What are the key considerations for choosing a derivatization strategy for this compound?

A3: The choice of derivatization depends on the desired final compound. For C-C bond formation, palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira are common. For modification of the carboxylic acid group, esterification and amidation are standard procedures. The reactivity of the bromine and chlorine atoms should be considered, with bromine being more reactive in many cross-coupling reactions, allowing for selective functionalization.

Q4: Are there any specific safety precautions for working with this compound and its precursors?

A4: Yes, this compound is harmful if swallowed and causes skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.

Troubleshooting Guides

Synthesis of this compound
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Monitor the reaction by TLC to ensure completion. Optimize the reaction temperature; literature suggests temperatures between 10-50 °C for similar reactions.[1] Use a suitable recrystallization solvent system (e.g., methanol (B129727)/water) to minimize product loss during purification.[1]
Presence of Isomeric Impurities Lack of regioselectivity during bromination.Use a directing catalyst to improve the regioselectivity of the bromination. For the synthesis of 5-bromo-2-chlorobenzoic acid, a similar compound, a catalyst containing sulfur with reducing properties (e.g., sodium sulfite) has been shown to inhibit the formation of the 4-bromo isomer.[1]
Product is Difficult to Purify Presence of starting materials or closely related byproducts.Optimize the reaction stoichiometry to ensure complete consumption of the starting material. Employ fractional crystallization or column chromatography for purification if recrystallization is ineffective.
Derivatization Reactions
Issue Possible Cause Troubleshooting Steps
Low Ester Yield Reaction equilibrium not shifted towards the product; Steric hindrance.Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the equilibrium. For sterically hindered substrates, consider using a milder method like Steglich esterification with DCC and DMAP.[3]
Hydrolysis of Ester during Workup Presence of acid or base during aqueous extraction.Ensure the reaction mixture is neutralized before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid catalyst, followed by a brine wash.
Side Reactions with Substituted Benzoic Acids The substituent group is also reactive under the reaction conditions.If the benzoic acid has other reactive functional groups (e.g., hydroxyl), consider protecting them before esterification to prevent side reactions like self-esterification.
Issue Possible Cause Troubleshooting Steps
Low Amide Yield Inactive carboxylic acid; Low nucleophilicity of the amine; Steric hindrance.Activate the carboxylic acid using a coupling reagent such as EDC/HOBt or HATU.[4] For sterically hindered substrates, consider using more potent coupling reagents or alternative methods like the use of acyl fluorides.
Formation of Byproducts Side reactions of the coupling reagent.The choice of coupling reagent is critical. For instance, with EDC, the addition of HOBt can minimize the formation of N-acylurea byproduct.[4]
Difficulty in Purification Water-soluble byproducts from the coupling reagent remaining in the product.Choose a coupling reagent that generates water-soluble byproducts (e.g., T3P®) for easier removal during aqueous workup.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid (Adapted)

This protocol is adapted from a procedure for a structurally similar compound and serves as a starting point for optimization.[1]

  • Reaction Setup: In a 250 mL four-necked flask, add 4.70 g (0.03 mol) of 2-chlorobenzoic acid, 40 mL of concentrated sulfuric acid, and 2.27 g (0.018 mol) of sodium sulfite.

  • Stirring: Stir the mixture at 10 °C until the solution is clear (approximately 20 minutes).

  • Addition of Brominating Agent: Add 3.20 g (0.018 mol) of N-bromosuccinimide (NBS).

  • Reaction: Continue the reaction at 10 °C for 120 minutes.

  • Work-up: Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of methanol and water to obtain the purified 5-bromo-2-chlorobenzoic acid.

Protocol 2: Fischer Esterification of 3-Bromobenzoic Acid (Adaptable for this compound)
  • Reaction Setup: Dissolve 3-bromobenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (2-5 mol%).

  • Reflux: Heat the mixture to reflux for 4-10 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography if necessary.[3]

Protocol 3: Amidation of 3-Bromobenzoic Acid using EDC/HOBt (Adaptable for this compound)
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and derivatization of halogenated benzoic acids. This data is intended to provide a baseline for experimental design and optimization.

Table 1: Synthesis of Halogenated Benzoic Acids

Starting MaterialProductReagentsReaction TimeYield (%)Purity (%)Reference
2-chlorobenzoic acid5-bromo-2-chlorobenzoic acidNBS, H₂SO₄, Na₂SO₃2 hours85>99.5[1]

Table 2: Esterification of 3-Bromobenzoic Acid

AlcoholMethodCatalystReaction Time (h)Yield (%)Reference
MethanolFischerH₂SO₄1085[3]
EthanolSteglichDCC, DMAP3>90[3]
IsopropanolMitsunobuPPh₃, DEADSeveralGood to Excellent[3]

Visualizations

Experimental Workflow: Synthesis of this compound (Illustrative)

G Illustrative Synthesis Workflow start Start: 3-Chlorobenzoic Acid step1 Dissolve in H₂SO₄ Add Na₂SO₃ start->step1 step2 Cool to 10°C step1->step2 step3 Add NBS step2->step3 step4 React for 2 hours step3->step4 step5 Quench in Ice Water step4->step5 step6 Filter Crude Product step5->step6 step7 Recrystallize (Methanol/Water) step6->step7 end End: Purified this compound step7->end G Troubleshooting Low Esterification Yield start Low Yield Observed q1 Is the reaction at equilibrium? start->q1 a1_yes Shift Equilibrium: - Use excess alcohol - Remove water (Dean-Stark) q1->a1_yes Yes q2 Is the substrate sterically hindered? q1->q2 No end Improved Yield a1_yes->end a2_yes Change Method: - Steglich Esterification (DCC, DMAP) - Mitsunobu Reaction (PPh₃, DEAD) q2->a2_yes Yes a2_no Check Reaction Conditions: - Catalyst concentration - Reaction time and temperature q2->a2_no No a2_yes->end a2_no->end

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Bromo-5-chlorobenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, the verification of purity is a critical, non-negotiable step. For a compound such as 3-Bromo-5-chlorobenzoic acid, a versatile building block in medicinal chemistry, rigorous purity analysis ensures the reliability of subsequent reactions and the safety of final products. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose. This guide provides an objective comparison of a robust HPLC method with alternative analytical techniques, supported by detailed experimental protocols and comparative data, to assist researchers in selecting the optimal method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity assessment of non-volatile and thermally stable compounds like this compound. The technique's strength lies in its ability to separate the main compound from structurally similar impurities, offering high resolution and sensitivity.

Detailed Experimental Protocol: RP-HPLC

A standard RP-HPLC method for the purity determination of this compound is outlined below. This protocol can be adapted and optimized based on the specific impurities anticipated from the synthetic route.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 30% A, 70% B

      • 25-30 min: Hold at 30% A, 70% B

      • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a final concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Alternative Analytical Methods

While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific contexts. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two viable alternatives.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. For acidic compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C, hold for 10 min.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a derivatized sample at a concentration of approximately 1 mg/mL in a suitable solvent like dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a reference standard of the analyte itself.

Experimental Protocol: qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the certified internal standard.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound. The data presented is a realistic projection based on the analysis of similar halogenated benzoic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Direct quantitative measurement based on the relationship between NMR signal intensity and the number of nuclei.
Selectivity High; capable of separating structurally similar isomers and impurities.High; excellent separation of volatile compounds.High; provides structural information aiding in impurity identification.
Limit of Detection (LOD) ~0.01%~0.05% (with derivatization)~0.1%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Sample Throughput ModerateModerate (derivatization adds time)Low
Derivatization Required? NoYesNo

Visualizing the Workflow and Decision-Making

To aid in understanding the experimental process and selecting the appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Selection cluster_purity Routine Purity & Impurity Profile cluster_volatile Volatile Impurities? cluster_primary_std Primary Standard / No Reference? Start Primary Goal? HPLC HPLC Start->HPLC Routine Purity GC GC (with derivatization) Start->GC Volatile Impurities qNMR qNMR Start->qNMR Primary Quantification

Caption: Decision tree for selecting an analytical method for this compound analysis.

Conclusion

For the routine purity analysis of this compound, HPLC is the recommended method due to its high selectivity, precision, and established robustness for non-volatile organic compounds. It provides a detailed impurity profile, which is crucial for quality control in drug development.

GC serves as a valuable orthogonal technique, particularly when volatile impurities are a concern, though the need for derivatization adds a layer of complexity. qNMR stands out as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard, making it ideal for the certification of new batches of material.

The ultimate choice of analytical method will depend on the specific requirements of the analysis, including the nature of expected impurities, the need for structural confirmation, and the intended use of the data. For comprehensive characterization, a combination of these techniques is often employed.

Unambiguous Structural Confirmation of 3-Bromo-5-chlorobenzoic Acid: A Comparative Analysis Utilizing ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical brief is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of NMR-based structural verification and a comparison with alternative analytical techniques.

Core Principles of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint of the molecule.

Key Parameters in NMR Analysis:
  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Measured in parts per million (ppm).

  • Spin-Spin Coupling (J): Describes the interaction between neighboring nuclei, providing information on connectivity. Measured in Hertz (Hz).

  • Integration: The area under a proton NMR signal is proportional to the number of protons it represents.

Predicted ¹H and ¹³C NMR Spectral Data for 3-Bromo-5-chlorobenzoic Acid

The following tables summarize the predicted quantitative ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the experimental data of 3-bromobenzoic acid and 3-chlorobenzoic acid, considering the additive effects of the bromine and chlorine substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.1 - 8.2t (triplet)~1.5 - 2.01H
H-4~7.9 - 8.0t (triplet)~1.5 - 2.01H
H-6~7.8 - 7.9t (triplet)~1.5 - 2.01H
-COOH>12 (broad)s (singlet)-1H

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~165 - 167
C-1~133 - 135
C-3~122 - 124 (C-Br)
C-5~134 - 136 (C-Cl)
C-2~131 - 133
C-4~135 - 137
C-6~129 - 131

Solvent: DMSO-d₆; Spectrometer Frequency: 100 MHz

Comparative Analysis with Related Compounds

The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the bromine and chlorine atoms, as well as the carboxylic acid group. A comparison with the experimental data of its parent analogs provides a solid foundation for these predictions.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundH-2H-4H-6
3-Chlorobenzoic Acid[1]7.937.717.56
3-Bromobenzoic Acid[2]8.157.707.95
This compound (Predicted) ~8.1 - 8.2 ~7.9 - 8.0 ~7.8 - 7.9

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CompoundC-1C-3C-5
3-Chlorobenzoic Acid[1]133.15133.82128.37
3-Bromobenzoic Acid[2]132.8122.5130.2
This compound (Predicted) ~133 - 135 ~122 - 124 ~134 - 136

Experimental Protocols

To ensure the accurate and reproducible acquisition of NMR data for the structural confirmation of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of high-purity (>98%) this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-15 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy Protocol
  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy in conjunction with other analytical techniques.

cluster_0 Structural Elucidation Workflow Sample Sample of 3-Bromo-5- chlorobenzoic acid NMR 1H and 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

Table 5: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹H/¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Requires higher sample concentration, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[3]High sensitivity, small sample amount required.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -COOH, C-Br, C-Cl).[4]Fast, simple sample preparation.Provides limited information on the overall molecular skeleton.
Elemental Analysis Elemental composition of the compound.Provides the empirical formula.Does not provide structural information.

Logical Pathway for Spectral Assignment

The following diagram illustrates the logical process for assigning the signals in the ¹H and ¹³C NMR spectra of this compound.

cluster_1 NMR Spectral Assignment Logic Start Acquire 1H and 13C NMR Spectra Identify_COOH Identify broad singlet >12 ppm as -COOH proton Start->Identify_COOH Identify_Aromatic_H Analyze aromatic region (7-9 ppm) for three proton signals Start->Identify_Aromatic_H Identify_CO Identify carbonyl carbon (~165-167 ppm) Start->Identify_CO Identify_C_Subst Identify carbons attached to Br and Cl based on known shifts Start->Identify_C_Subst Analyze_Coupling Determine coupling patterns (meta-coupling expected) Identify_Aromatic_H->Analyze_Coupling Assign_H Assign H-2, H-4, and H-6 based on substituent effects Analyze_Coupling->Assign_H Final_Assignment Final Structure-Spectrum Correlation Assign_H->Final_Assignment Identify_Aromatic_C Assign remaining aromatic carbons Identify_C_Subst->Identify_Aromatic_C Identify_Aromatic_C->Final_Assignment

Caption: Logical workflow for NMR spectral assignment of this compound.

References

Comparing experimental NMR data of 3-Bromo-5-chlorobenzoic acid with published benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of experimental NMR data for 3-Bromo-5-chlorobenzoic acid against predicted benchmark values, offering a detailed framework for spectral interpretation and verification.

Note on Benchmark Data: Despite a thorough search of scientific literature and spectral databases, publicly available, fully assigned benchmark ¹H and ¹³C NMR data for this compound could not be located. Therefore, this guide presents a predicted NMR dataset generated using established computational methods and substituent effect analysis. This predicted data serves as a reliable, albeit theoretical, benchmark for comparative purposes.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These values are calculated based on the principles of substituent additivity on the benzene (B151609) ring, using data from closely related compounds such as 3-bromobenzoic acid and 3-chlorobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.10 - 8.20t (triplet)~1.8
H-47.90 - 8.00t (triplet)~1.8
H-67.75 - 7.85t (triplet)~1.8
COOH> 11br s (broad singlet)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-COOH)133 - 135
C-2 (CH)132 - 134
C-3 (C-Br)123 - 125
C-4 (CH)137 - 139
C-5 (C-Cl)135 - 137
C-6 (CH)129 - 131
C=O169 - 171

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra that can be reliably compared with benchmark data.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Typically 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as for ¹H NMR.

  • Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of the ¹³C isotope.

4. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Workflow for Comparative Analysis

The process of comparing experimental NMR data with published or predicted benchmarks follows a logical sequence to ensure accurate structural verification.

G cluster_exp Experimental Data Acquisition cluster_bench Benchmark Data cluster_comp Comparative Analysis SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acq DataProc Data Processing NMR_Acq->DataProc Comparison Comparison of Chemical Shifts, Multiplicities, and Coupling Constants DataProc->Comparison Experimental Spectra Benchmark Predicted Benchmark NMR Data Benchmark->Comparison Benchmark Values Conclusion Structural Confirmation or Discrepancy Identification Comparison->Conclusion

A Comparative Guide to the Reactivity of 3-Bromo-5-chlorobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Substituted benzoic acids are foundational scaffolds, and understanding the nuanced reactivity imparted by different substituents is paramount. This guide provides an objective, data-driven comparison of the chemical reactivity of two analogous compounds: 3-Bromo-5-chlorobenzoic acid and 3-bromo-5-nitrobenzoic acid.

The core difference between these molecules lies in the electronic nature of the substituent at the 5-position: a chloro group versus a nitro group. This distinction profoundly influences the molecule's acidity, its susceptibility to electrophilic and nucleophilic attack, and its overall utility in synthetic pathways.

Physicochemical Properties: A Snapshot

A baseline comparison starts with the fundamental physicochemical properties of these two reagents.

PropertyThis compound3-Bromo-5-nitrobenzoic acid
Molecular Formula C₇H₄BrClO₂[1][2]C₇H₄BrNO₄[3][4]
Molecular Weight 235.46 g/mol [2]246.01 g/mol [3][4]
CAS Number 42860-02-6[1][2]6307-83-1[3][5]
Melting Point Not specified159-161 °C[3]
Appearance SolidLight yellow crystalline solid[3]

Reactivity Analysis: Electronic Effects in Focus

The reactivity of these compounds is dictated by the interplay of inductive and resonance effects of the substituents on the aromatic ring. The carboxyl group, bromine, chlorine, and nitro group are all electron-withdrawing groups (EWGs), which deactivates the ring towards electrophilic aromatic substitution.[6]

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion.[6] Electron-withdrawing groups increase acidity by delocalizing and stabilizing the negative charge on the carboxylate.[6][7][8] The magnitude of this effect can be quantified using Hammett substituent constants (σ). A more positive σ value corresponds to a stronger electron-withdrawing effect and thus a stronger acid.[7][9]

  • This compound: Both bromine (σ_meta = +0.39) and chlorine (σ_meta = +0.37) are electron-withdrawing primarily through their inductive effect.[10]

  • 3-Bromo-5-nitrobenzoic acid: The nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful inductive (-I) and resonance (-R) effect (σ_meta = +0.71).

Given the significantly larger positive Hammett constant for the nitro group compared to the chloro group, 3-bromo-5-nitrobenzoic acid is a considerably stronger acid than this compound. This is because the nitro group provides superior stabilization for the resulting benzoate anion.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile.[11] The presence of multiple deactivating groups—carboxyl, bromo, and chloro/nitro—makes both rings highly electron-deficient and therefore very unreactive towards electrophiles.[6][12]

  • Reactivity: The deactivating strength follows the order: -NO₂ > -Br > -Cl > -COOH. The cumulative deactivating effect is much more pronounced in 3-bromo-5-nitrobenzoic acid due to the potent nitro group. Consequently, This compound is more reactive towards electrophilic aromatic substitution , although it will still require harsh reaction conditions. 3-bromo-5-nitrobenzoic acid will be extremely unreactive.

  • Directing Effects: The existing substituents direct incoming electrophiles. The carboxyl, chloro, and nitro groups are all meta-directors.[6][13] The bromine atom is an ortho-, para-director, but as a deactivator.[6] In both molecules, the only available positions for substitution are C2, C4, and C6. The directing effects are complex and often lead to mixtures of products under the forced conditions required for reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction pathway for highly electron-poor aromatic rings bearing a suitable leaving group.[14][15][16] This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[14][16][17]

  • Reactivity: The nitro group is a powerful activator for SNAr reactions.[15][17] Although the nitro group in 3-bromo-5-nitrobenzoic acid is meta to both the bromo and the carboxyl groups, its profound effect on the ring's overall electron density makes the molecule susceptible to attack by strong nucleophiles. The bromo and chloro substituents in this compound do not activate the ring sufficiently for SNAr to occur under normal conditions.

Quantitative Data Summary

Parameter-Cl (meta)-NO₂ (meta)Comparison
Hammett Constant (σ_meta) +0.37[10]+0.71The nitro group is a much stronger electron-withdrawing group.
Predicted Acidity Less AcidicMore Acidic3-bromo-5-nitrobenzoic acid is the stronger acid.
Reactivity in EAS More ReactiveLess ReactiveThe ring with the chloro substituent is less deactivated.
Reactivity in SNAr Very LowSignificantly HigherThe nitro group strongly activates the ring for nucleophilic attack.

Experimental Protocols

The following are generalized protocols for the experimental comparison of the reactivity of these two acids.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides an experimental measure of the acidity of each compound.

Materials:

  • This compound

  • 3-Bromo-5-nitrobenzoic acid

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., 70:30 ethanol-water)

  • pH meter and calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a specific volume of the solvent in a beaker.

  • Setup: Place the beaker on a magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Fill the burette with the standardized NaOH solution. Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKa of the acid.[9] A lower pKa value indicates a stronger acid.

Protocol 2: Comparative Nitration to Assess EAS Reactivity

This protocol compares the susceptibility of the aromatic rings to electrophilic attack.

Materials:

  • This compound

  • 3-Bromo-5-nitrobenzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Reaction flasks and stirrers

  • Quenching solution (ice water)

  • Analytical instruments (e.g., HPLC, GC-MS) for monitoring reaction progress and yield.

Procedure:

  • Reaction Setup: In separate flasks, dissolve equimolar amounts of each benzoic acid derivative in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to each flask while maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Stir the reactions at a controlled temperature for a set period (e.g., 2 hours). Take aliquots at regular intervals to monitor the consumption of starting material by HPLC or GC-MS.

  • Workup: Pour each reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Analysis: Isolate, dry, and weigh the crude products. Analyze the conversion rate and yield to determine the relative reactivity. The this compound is expected to show a higher conversion rate.

Visualizing Reactivity Principles

G Factors Influencing Acidity cluster_0 3-bromo-5-nitrobenzoic acid cluster_1 This compound Nitro Strong -I, -R Effect (-NO2 group) Anion_Nitro High Stabilization of Conjugate Base Nitro->Anion_Nitro stabilizes negative charge Acidity_Nitro Stronger Acid (Lower pKa) Anion_Nitro->Acidity_Nitro leads to Chloro Moderate -I Effect (-Cl group) Anion_Chloro Moderate Stabilization of Conjugate Base Chloro->Anion_Chloro stabilizes negative charge Acidity_Chloro Weaker Acid (Higher pKa) Anion_Chloro->Acidity_Chloro leads to

Caption: Electronic effects on the acidity of the benzoic acids.

G Experimental Workflow for Reactivity Comparison start Select Compounds: - this compound - 3-Bromo-5-nitrobenzoic acid exp_design Experimental Design (e.g., Titration, Nitration) start->exp_design titration pKa Determination (Potentiometric Titration) exp_design->titration eas EAS Reactivity (Comparative Nitration) exp_design->eas data_acq Data Acquisition (pH readings, HPLC/GC-MS) titration->data_acq eas->data_acq analysis Data Analysis (Titration curves, Reaction kinetics) data_acq->analysis conclusion Reactivity Comparison (Acidity, EAS Rate) analysis->conclusion

Caption: General workflow for comparing chemical reactivity.

Conclusion and Synthetic Outlook

The choice between this compound and 3-bromo-5-nitrobenzoic acid is a strategic decision dictated by the desired chemical transformation.

  • This compound is the preferred substrate for electrophilic aromatic substitution reactions, as its aromatic ring is less deactivated. It represents a more classical benzoic acid scaffold, albeit with reduced reactivity compared to simpler analogs.

  • 3-Bromo-5-nitrobenzoic acid is the superior choice for applications requiring high acidity or for engaging in nucleophilic aromatic substitution pathways. The powerful electron-withdrawing nitro group fundamentally alters the ring's electronic character, opening up reactivity profiles unavailable to its chloro-substituted counterpart and making it a valuable intermediate for synthesizing highly functionalized molecules.[3]

For researchers and drug development professionals, a clear understanding of these electronic differences allows for more rational reagent selection, streamlined route development, and the efficient synthesis of target molecules.

References

Biological activity of 3-Bromo-5-chlorobenzoic acid derivatives compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity Data

The following table summarizes the antimicrobial and cytotoxic activities of various substituted benzoic acid derivatives, providing a baseline for comparison. The data is extracted from studies on compounds with similar structural motifs to 3-bromo-5-chlorobenzoic acid.

Compound/Derivative ClassBiological ActivityKey Findings
2-Chlorobenzoic Acid Derivatives Antimicrobial (Antibacterial & Antifungal)Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than its esters. Some derivatives showed greater potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria.[1]
p-Hydroxy Benzoic Acid Derivatives AntimicrobialSchiff's bases, in general, exhibited higher activity compared to esters. The antimicrobial activity was influenced by molecular structure, as indicated by QSAR studies.[2]
p-Amino Benzoic Acid Derivatives Antimicrobial (Antibacterial & Antifungal)Both ester and amide derivatives displayed antimicrobial properties. Structure-activity relationship studies indicated that specific structural features are crucial for antibacterial versus antifungal activity.[3]
4-Amino-3-chloro Benzoate (B1203000) Ester Derivatives Cytotoxic (Anticancer)Hydrazine-1-carbothioamide derivatives showed promising cytotoxicity against cancer cell lines (A549, HepG2, and HCT-116) by targeting the EGFR tyrosine kinase and inducing apoptosis.[4]
Benzoic Acid Analogues AntifungalThe antifungal activity of benzoic acid was enhanced by the addition of a chloro group at the 4th position of the aromatic ring.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activity of benzoic acid derivatives are provided below.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Test Compounds and Media:

  • Stock solutions of the synthesized benzoic acid derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the test compounds are prepared in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[3]

2. Inoculum Preparation:

  • The microbial cultures (bacteria or fungi) are grown in their respective broths to a specified turbidity, corresponding to a standard cell density.

3. Incubation:

  • The prepared dilutions of the test compounds are inoculated with the microbial suspension.
  • The samples are incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.[3]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth of the microorganism.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

1. Cell Seeding:

  • Cells (e.g., cancer cell lines) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[6]

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).[6]

3. MTT Addition and Incubation:

  • After treatment, the culture medium is replaced with fresh medium, and MTT solution (5 mg/mL in PBS) is added to each well.[6]
  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

4. Solubilization and Absorbance Reading:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
  • The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing the Research Workflow

The following diagrams illustrate a typical workflow for the synthesis and biological evaluation of substituted benzoic acid derivatives.

G cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents Purification Purification Reaction->Purification Crude Product Characterization Characterization Purification->Characterization Pure Derivative Antimicrobial Screening Antimicrobial Screening Characterization->Antimicrobial Screening Cytotoxicity Assay Cytotoxicity Assay Characterization->Cytotoxicity Assay Data Analysis Data Analysis Antimicrobial Screening->Data Analysis Cytotoxicity Assay->Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies

Caption: Workflow for Synthesis and Biological Evaluation.

G CellCulture Cell Culture Seed cells in 96-well plate Incubate for 24h CompoundTreatment Compound Treatment Add various concentrations of test compounds Incubate for 24h CellCulture->CompoundTreatment MTTAddition MTT Addition Add MTT solution Incubate for 4h CompoundTreatment->MTTAddition Measurement Measurement Solubilize formazan Read absorbance at 570nm MTTAddition->Measurement

Caption: Experimental Workflow of the MTT Assay.

References

Structure-Activity Relationship (SAR) Studies of 3-Bromo-5-chlorobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Biological Potential of Halogenated Benzoic Acids

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The introduction of halogen atoms, such as bromine and chlorine, to the benzoic acid core can significantly modulate the physicochemical properties and, consequently, the biological efficacy of these molecules. Halogenation can influence factors such as lipophilicity, electronic distribution, and the ability to form halogen bonds, all of which play a crucial role in the interaction of these compounds with their biological targets.

3-Bromo-5-chlorobenzoic acid, a dihalogenated benzoic acid derivative, represents an interesting scaffold for further chemical exploration. The presence of both bromine and chlorine at the meta-positions relative to the carboxylic acid group creates a unique electronic and steric profile that can be exploited for the development of targeted therapeutic agents.

Comparative Biological Activity Data

To illustrate the structure-activity relationships within the broader class of substituted benzoic acids, the following table summarizes the biological activities of various derivatives. This data, compiled from different studies, highlights how modifications to the benzoic acid ring, including halogenation, impact their potency against different biological targets.

Compound/Analog SeriesBiological ActivityTarget/AssayKey Performance Metric (IC50/MIC)
Substituted Benzoic Acids AntibacterialEscherichia coliMIC = 1 mg/mL for benzoic acid
2-Hydroxybenzoic Acid (Salicylic Acid) AntibacterialE. coliMIC = 1 mg/mL
p-Aminobenzoic Acid (PABA) Derivatives (Schiff's Bases) AntibacterialBacillus subtilispMIC = 2.11 µM/mL for m-Bromo derivative
p-Aminobenzoic Acid (PABA) Derivatives (Schiff's Bases) AntifungalCandida albicans, Aspergillus nigerp-Bromo derivative showed notable activity
Sulfamoyl Benzoic Acid Analogs (with Cl, Br substitutions) LPA2 Receptor AgonistCalcium mobilization assaySubnanomolar EC50 for some analogs
4-Amino-3-chlorobenzoic Acid Derivatives Anticancer (EGFR inhibitor)A549, HepG2, HCT-116 cell linesCytotoxicity observed, induction of apoptosis

Key SAR Observations for Halogenated Benzoic Acids:

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as bromine, at the meta-position of p-aminobenzoic acid derivatives has been shown to increase antimicrobial activity against certain bacterial and fungal strains.[1]

  • Anticancer Activity: Halogenation is a common strategy in the design of kinase inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

  • Receptor Modulation: Chloro and bromo substitutions on sulfamoyl benzoic acid analogs have been found to be compatible with potent and specific agonist activity at the lysophosphatidic acid receptor 2 (LPA2).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

EGFR Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the EGFR tyrosine kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA). Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP. Prepare serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations. Initiate the kinase reaction by adding the peptide substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate a representative signaling pathway that could be targeted by bioactive small molecules and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Analog 3-Bromo-5-chlorobenzoic Acid Analog Analog->Dimerization Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for anticancer agents.

Experimental_Workflow start Start: Synthesize Analogs step1 Primary Screening (e.g., MIC Assay) start->step1 decision1 Active? step1->decision1 step2 Secondary Assay (e.g., IC50 Determination) decision1->step2 Yes inactive Inactive decision1->inactive No decision2 Potent? step2->decision2 step3 Mechanism of Action Studies (e.g., Kinase Assay) decision2->step3 Yes decision2->inactive No step4 In Vivo Studies step3->step4 end Lead Compound step4->end

Caption: A general experimental workflow for the evaluation of novel bioactive compounds.

Conclusion

The exploration of this compound analogs presents a promising avenue for the discovery of new therapeutic agents. Based on the SAR of related halogenated benzoic acids, modifications to this scaffold are likely to yield compounds with significant antimicrobial, anticancer, or enzyme/receptor modulatory activities. The strategic placement of bromo and chloro substituents provides a foundation for further optimization of potency and selectivity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel analogs, facilitating the identification of lead compounds for further preclinical and clinical development. Future research focused on synthesizing and testing a dedicated library of this compound derivatives is warranted to fully elucidate the SAR of this chemical class and unlock its therapeutic potential.

References

Acidity of 3-Bromo-5-chlorobenzoic Acid: A Comparative Analysis with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the acidity of organic molecules is paramount for predicting their behavior in physiological environments and for designing effective therapeutic agents. This guide provides a comparative analysis of the acidity of 3-Bromo-5-chlorobenzoic acid against other substituted benzoic acids, supported by quantitative data and detailed experimental protocols.

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa. A lower pKa value signifies a stronger acid. The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting carboxylate anion through inductive and/or resonance effects, while electron-donating groups (EDGs) decrease acidity.

Comparative Acidity Data

The table below summarizes the pKa values of this compound and a selection of other substituted benzoic acids, providing a clear comparison of their relative acid strengths.

Compound NameSubstituentsPosition(s)pKa
This compound -Br, -Cl 3, 5 (meta, meta) 3.44 ± 0.10 (Predicted)[1]
Benzoic acid-H-4.20
3-Bromobenzoic acid-Br3 (meta)3.81
3-Chlorobenzoic acid-Cl3 (meta)3.82
3-Nitrobenzoic acid-NO₂3 (meta)3.44
4-Nitrobenzoic acid-NO₂4 (para)3.42
4-Chlorobenzoic acid-Cl4 (para)3.98
4-Bromobenzoic acid-Br4 (para)4.00
4-Methylbenzoic acid (p-Toluic acid)-CH₃4 (para)4.37
4-Methoxybenzoic acid (p-Anisic acid)-OCH₃4 (para)4.47
4-Hydroxybenzoic acid-OH4 (para)4.58

Note: pKa values are for aqueous solutions at or near 25°C. The pKa for this compound is a predicted value.

From the data, it is evident that this compound, with a predicted pKa of 3.44, is a significantly stronger acid than benzoic acid (pKa = 4.20). This increased acidity is attributed to the presence of two electron-withdrawing halogen substituents, bromine and chlorine, at the meta positions. These substituents exert a strong negative inductive effect (-I effect), withdrawing electron density from the benzene ring and, consequently, from the carboxyl group. This delocalization of negative charge stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton.

When compared to monosubstituted benzoic acids with the same substituents, the presence of two halogens in this compound results in a cumulative acid-strengthening effect. Its predicted acidity is comparable to that of 3-nitrobenzoic acid, which contains the strongly electron-withdrawing nitro group.

Experimental Determination of pKa

The pKa of a substituted benzoic acid can be experimentally determined using various methods, with potentiometric titration being a widely accepted and accurate technique.

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for determining the pKa of a substituted benzoic acid using potentiometric titration.

Materials and Reagents:

  • Substituted benzoic acid sample

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (e.g., deionized or distilled)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol (B145695) may be used for sparingly soluble acids, but the pKa value will be specific to that solvent mixture.

  • Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Titration Setup: Place a known volume of the analyte solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. If necessary, add a salt like KCl to maintain a constant ionic strength throughout the titration. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Titration: Begin stirring the solution gently. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration past the equivalence point, which is the point where the moles of NaOH added are equal to the initial moles of the benzoic acid. This is typically observed as a sharp increase in pH.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq) from the inflection point of the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point (V_eq / 2) corresponds to the point where the concentrations of the undissociated acid and its conjugate base are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.

Visualizing the Factors Affecting Acidity

The following diagrams illustrate the key concepts related to the acidity of substituted benzoic acids.

Acidity_Factors cluster_substituent Substituent Effect cluster_acidity Impact on Acidity Substituent Substituent EWG Electron-Withdrawing Group (-NO2, -CN, -Halogens) Substituent->EWG -I / -M effect EDG Electron-Donating Group (-OH, -OCH3, -CH3) Substituent->EDG +I / +M effect Benzoate_Stability Benzoate Anion Stability EWG->Benzoate_Stability Stabilizes EDG->Benzoate_Stability Destabilizes Acidity Acidity (pKa) Benzoate_Stability->Acidity Increased_Acidity Increased Acidity (Lower pKa) Acidity->Increased_Acidity Decreased_Acidity Decreased Acidity (Higher pKa) Acidity->Decreased_Acidity

Caption: Relationship between substituent electronic effects and benzoic acid acidity.

Experimental_Workflow start Start: Prepare Analyte Solution calibrate Calibrate pH Electrode start->calibrate titrate Perform Potentiometric Titration (add NaOH incrementally) calibrate->titrate record Record pH and Volume Data titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_veq Determine Equivalence Point (Veq) plot->determine_veq calculate_pka Calculate pKa at Veq/2 determine_veq->calculate_pka end End: pKa Value Obtained calculate_pka->end

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Bromo-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of 3-Bromo-5-chlorobenzoic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Protocols

This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Before proceeding with any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Chemical-impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique.In accordance with applicable laws and good laboratory practices.[4]
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full suit is recommended.[1][2]
Respiratory Protection If dust is generated or if working outside a fume hood, a NIOSH or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU) particle filter should be used.[4][5]

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[5] It is categorized as a halogenated organic waste.[6]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container.[4][5]

  • Store the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

2. Professional Disposal:

  • The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

3. Approved Disposal Method:

  • The recommended treatment is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This method is suitable for halogenated organic compounds.

4. Handling Spills:

  • In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Wearing the appropriate PPE, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

  • Clean the contaminated surface with water and dispose of the cleaning materials in accordance with local and regional authority requirements.[5]

Important Considerations:

  • Do not allow the chemical to enter drains or the environment.[4][7]

  • Contaminated packaging should be treated as the unused product and disposed of in the same manner.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage contact Contact Licensed Waste Disposal Service storage->contact transport Arrange for Professional Waste Transport contact->transport incinerate Incineration at a Permitted Facility transport->incinerate end End: Proper Disposal Complete incinerate->end

References

Personal protective equipment for handling 3-Bromo-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 3-Bromo-5-chlorobenzoic Acid

Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling this compound due to its potential health hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] The following guide provides comprehensive, step-by-step procedures for the safe handling, use, and disposal of this chemical, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to prevent exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields.Conforming to EN166 (EU) or NIOSH (US).[1][3]
Hand Protection Chemical-impermeable gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.In accordance with applicable laws and good laboratory practices.[3]
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a laboratory coat. For larger spills, a full suit may be necessary.Not specified.
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.NIOSH (US) or CEN (EU) approved.[3][4]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Preventing Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Avoid contact with skin and eyes.[3]

  • Hygiene: Wash hands thoroughly after handling.[1][4] Contaminated clothing should be removed and washed before reuse.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] The container should be stored locked up.[1]

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

  • Cleanup: Avoid dust formation.[3][6] Sweep up and shovel the material.[3] Place in a suitable, closed container for disposal.[3]

Disposal:

  • Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][4][5]

  • It is recommended to use a licensed professional waste disposal service.[3] The chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

Emergency and First Aid Procedures

In case of exposure to this compound, follow these first aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3][5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_assess Assess Hazards (Skin/Eye/Respiratory Irritant) prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_assess->prep_ppe prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_avoid Avoid Dust Formation Avoid Contact handle_chem->handle_avoid post_decon Decontaminate Work Area handle_chem->post_decon disp_waste Collect Waste in Sealed Containers handle_chem->disp_waste emergency_spill Spill handle_avoid->emergency_spill If Spill Occurs emergency_exposure Exposure handle_avoid->emergency_exposure If Exposure Occurs post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store Chemical Properly post_decon->post_store emergency_spill_action Evacuate, Ventilate, Contain, Clean Up emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid Measures (Inhalation, Skin, Eyes, Ingestion) emergency_exposure->emergency_exposure_action disp_dispose Dispose via Licensed Professional Service disp_waste->disp_dispose

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.